4-nitrobutanoyl Chloride
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
75938-95-3 |
|---|---|
Molecular Formula |
C4H6ClNO3 |
Molecular Weight |
151.55 g/mol |
IUPAC Name |
4-nitrobutanoyl chloride |
InChI |
InChI=1S/C4H6ClNO3/c5-4(7)2-1-3-6(8)9/h1-3H2 |
InChI Key |
PBGKSVMZQVGCID-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)Cl)C[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
4-nitrobutanoyl chloride IUPAC name and structure
Disclaimer: Initial searches for "4-nitrobutanoyl chloride" did not yield a well-documented compound. The information presented herein pertains to the closely related and commonly referenced compound, 4-nitrobenzoyl chloride . It is presumed that "this compound" may have been a misnomer.
This technical guide provides a comprehensive overview of 4-nitrobenzoyl chloride, including its IUPAC nomenclature, chemical structure, physicochemical properties, and a representative experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
IUPAC Name and Chemical Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 4-nitrobenzoyl chloride .[1]
The structure of 4-nitrobenzoyl chloride consists of a benzene (B151609) ring substituted with a nitro group at the para-position (position 4) and a benzoyl chloride functional group.
Chemical Structure:
Caption: Chemical structure of 4-nitrobenzoyl chloride.
Physicochemical Properties
A summary of the key physicochemical properties of 4-nitrobenzoyl chloride is presented in the table below.
| Property | Value |
| Molecular Formula | C7H4ClNO3[1][2][3] |
| Molecular Weight | 185.56 g/mol [1][2][3] |
| Appearance | Light yellow flaky crystals |
| Melting Point | 71-74 °C[4] |
| Boiling Point | 202-205 °C at 105 mm Hg[4] |
| Density | 1.53 g/cm³[4] |
| Solubility | Soluble in tetrahydrofuran, dichloromethane, chloroform, and pyridine. Decomposes in water.[4][5] |
| CAS Number | 122-04-3[2] |
Synthesis of 4-Nitrobenzoyl Chloride
A common method for the synthesis of 4-nitrobenzoyl chloride is the reaction of 4-nitrobenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).
Caption: Synthesis of 4-nitrobenzoyl chloride from 4-nitrobenzoic acid.
Experimental Protocol: Synthesis of 4-Nitrobenzoyl Chloride
The following is a representative experimental protocol for the synthesis of 4-nitrobenzoyl chloride from 4-nitrobenzoic acid and thionyl chloride.
Materials:
-
4-nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (B28343)
-
Reflux condenser
-
Heating mantle
-
Round-bottom flask
-
Gas trap (for HCl and SO₂ fumes)
Procedure:
-
In a dry round-bottom flask, suspend 4-nitrobenzoic acid in anhydrous toluene.
-
Slowly add an excess of thionyl chloride to the suspension at room temperature with stirring.
-
Fit the flask with a reflux condenser and a gas trap.
-
Heat the reaction mixture to reflux and maintain for several hours until the evolution of gas ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude 4-nitrobenzoyl chloride can be purified by recrystallization from a suitable solvent, such as hexane (B92381) or carbon tetrachloride.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it evolves toxic gases (HCl and SO₂). Thionyl chloride is corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Applications
4-Nitrobenzoyl chloride is a versatile reagent in organic synthesis. It is commonly used as an intermediate in the production of dyes, pharmaceuticals, and other specialty chemicals.[6] For instance, it is a precursor for the synthesis of procaine (B135) hydrochloride, a local anesthetic, and folic acid.[6] It also serves as a reagent for the derivatization of alcohols and phenols for analytical purposes.[6]
References
An In-depth Technical Guide to 4-Nitrobenzoyl Chloride
Important Note: Initial searches for "4-nitrobutanoyl chloride" yielded limited technical information and a CAS number of 75938-95-3. Due to the scarcity of available data, this guide focuses on the well-documented and structurally related compound, 4-nitrobenzoyl chloride (CAS: 122-04-3) , which is likely the intended subject of interest for researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of 4-nitrobenzoyl chloride, a versatile reagent in organic synthesis with significant applications in the pharmaceutical and materials science industries.[1][2][3] Its utility stems from the presence of two key functional groups: a reactive acyl chloride and an electron-withdrawing nitro group, which enhances the electrophilicity of the carbonyl carbon.[4]
Physicochemical and Spectroscopic Data
Quantitative data for 4-nitrobenzoyl chloride is summarized in the tables below for easy reference and comparison.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 122-04-3 | [2] |
| Molecular Formula | C₇H₄ClNO₃ | [2] |
| Molecular Weight | 185.56 g/mol | |
| Appearance | Yellow crystalline powder/flakes/solid | [2] |
| Melting Point | 71-74 °C | |
| Boiling Point | 202-205 °C at 105 mmHg | |
| Solubility | Soluble in tetrahydrofuran, dichloromethane, chloroform, and pyridine. Decomposes in water. | [2][5] |
| Stability | Stable, but moisture sensitive. Combustible. |
Table 2: Spectroscopic Data
| Spectrum Type | Key Data Points | Source |
| ¹H NMR (300 MHz, Acetone) | δ 8.36 (d), δ 8.42 (d) | |
| ¹³C NMR | Data not readily available in search results | |
| Mass Spectrum (EI) | Major peaks at m/z 185, 155, 139, 109, 91, 76, 65, 50 | |
| Infrared (IR) | Conforms to structure, specific peaks not detailed in search results | [6] |
Key Applications in Research and Development
4-Nitrobenzoyl chloride is a crucial intermediate in the synthesis of a variety of organic molecules.[1] Its applications span several key areas:
-
Pharmaceutical Synthesis: It serves as a building block for active pharmaceutical ingredients (APIs), most notably in the synthesis of local anesthetics like procaine (B135).[7][8] It is also used in the preparation of various derivatives with potential antimicrobial and anticancer activities.[9][10][11]
-
Derivatization Reagent: In analytical chemistry, it is employed as a derivatization reagent for HPLC analysis of alcohols and amines, enhancing their detection.[12]
-
Polymer and Materials Science: The reactivity of 4-nitrobenzoyl chloride makes it a valuable monomer or modifying agent in the synthesis of specialty polymers.[1]
Experimental Protocols
Detailed methodologies for key experiments involving 4-nitrobenzoyl chloride are provided below.
Synthesis of 4-Nitrobenzoyl Chloride from 4-Nitrobenzoic Acid
This protocol describes the conversion of 4-nitrobenzoic acid to 4-nitrobenzoyl chloride using phosphorus pentachloride.
Materials:
-
4-nitrobenzoic acid (20 g)
-
Phosphorus pentachloride (25 g)
-
Carbon tetrachloride (for crystallization, optional)
Procedure:
-
In a 250-mL flask equipped with a reflux condenser, mix 20 g of 4-nitrobenzoic acid and 25 g of phosphorus pentachloride. This should be performed in a fume hood.
-
Heat the flask on a water bath, with occasional shaking, until the evolution of hydrogen chloride gas nearly ceases and the mixture becomes a clear, homogeneous liquid.
-
Transfer the reaction product to a distillation flask and distill up to 220 °C to remove the phosphorus oxychloride byproduct.
-
The resulting residue of 4-nitrobenzoyl chloride can be further purified by crystallization from carbon tetrachloride or by distillation under reduced pressure (boiling point 155 °C at 20 mmHg).[13]
Expected Yield: Approximately 90%.[13]
Synthesis of Procaine using 4-Nitrobenzoyl Chloride
This multi-step synthesis illustrates the use of 4-nitrobenzoyl chloride in the preparation of the local anesthetic procaine.[7]
Step 1: Esterification of Diethylethanolamine with 4-Nitrobenzoyl Chloride
-
Materials:
-
Diethylethanolamine (117 g)
-
4-Nitrobenzoyl chloride (185.4 g)
-
-
Procedure:
-
Mix 117 g of diethylethanolamine with 185.4 g of 4-nitrobenzoyl chloride.
-
The reaction occurs spontaneously. Heat the mixture at 120 °C for 2 hours to ensure completion.
-
The solid product is para-nitrobenzoyl diethylethanolamine hydrochloride.[7]
-
Step 2: Reduction of the Nitro Group
-
Materials:
-
para-Nitrobenzoyl diethylethanolamine hydrochloride (from Step 1)
-
Diluted hydrochloric acid (800 ml)
-
Granulated tin (240 g)
-
Hydrogen sulfide (B99878)
-
Sodium carbonate
-
Dilute alcohol (for recrystallization)
-
-
Procedure:
-
Dissolve the product from Step 1 in 800 ml of diluted hydrochloric acid.
-
Gradually add 240 g of granulated tin, maintaining the temperature at 35-40 °C.
-
After the reduction is complete, saturate the solution with hydrogen sulfide to precipitate and remove the tin.
-
Make the solution alkaline with sodium carbonate. The procaine base will separate as an oil that crystallizes upon standing.
-
Recrystallize the crude product from dilute alcohol.[7]
-
Step 3: Formation of Procaine Hydrochloride
-
Materials:
-
Recrystallized procaine base (from Step 2)
-
Hydrochloric acid
-
Alcohol (for crystallization)
-
-
Procedure:
-
Neutralize the purified procaine base with one equivalent of hydrochloric acid.
-
Evaporate the solution and crystallize the resulting procaine hydrochloride from alcohol. The final product should be needles with a melting point of 156 °C.[7]
-
Visualizations
The following diagrams, generated using Graphviz, illustrate key synthesis and mechanistic pathways related to 4-nitrobenzoyl chloride.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 122-04-3: 4-Nitrobenzoyl chloride | CymitQuimica [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. youtube.com [youtube.com]
- 6. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. haihangchem.com [haihangchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ctppc.org [ctppc.org]
- 11. mdpi.com [mdpi.com]
- 12. 4-ニトロベンゾイルクロリド derivatization grade (HPLC), LiChropur™, ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 13. prepchem.com [prepchem.com]
Technical Guidance on 4-Nitrobutanoyl Chloride: A Case of Mistaken Identity in Chemical Literature
An extensive search for the physical and chemical properties, experimental protocols, and applications of 4-nitrobutanoyl chloride has revealed a significant lack of available data in publicly accessible scientific literature and chemical databases. The search consistently redirected to a similarly named but structurally distinct compound: 4-nitrobenzoyl chloride. This suggests that this compound is either a rare, non-commercially available compound or that information pertaining to it is not widely disseminated.
This in-depth technical guide will therefore focus on the extensively documented properties and protocols of 4-nitrobenzoyl chloride , a crucial intermediate in various fields of chemical synthesis, including pharmaceuticals and materials science. It is presented here as a potential point of clarification or an alternative for researchers and drug development professionals who may have encountered ambiguity in compound nomenclature.
Core Physical and Chemical Properties of 4-Nitrobenzoyl Chloride
4-Nitrobenzoyl chloride is an aromatic acyl chloride characterized by a benzoyl chloride backbone with a nitro group substitution at the para (4) position of the benzene (B151609) ring.[1] This compound typically appears as a yellow to orange crystalline solid with a pungent odor.[2][3]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of 4-nitrobenzoyl chloride, compiled from various sources.
| Property | Value | References |
| Molecular Formula | C₇H₄ClNO₃ | [1][4] |
| Molecular Weight | 185.56 g/mol | [4][5][6] |
| CAS Number | 122-04-3 | [1][4][6] |
| Appearance | Yellow crystalline powder/flakes/solid | [2][3][7] |
| Melting Point | 71-74 °C | [3][5] |
| Boiling Point | 202-205 °C at 105 mmHg | [3][5] |
| Density | 1.4260 g/cm³ | [2] |
| Solubility | Soluble in organic solvents like chloroform, ethyl acetate, and acetone.[2] Decomposes in water.[2][8] | [2][8] |
| Flash Point | 102 °C (closed cup) | [5] |
Reactivity and Chemical Behavior
The chemical behavior of 4-nitrobenzoyl chloride is dominated by the electrophilic acyl chloride group and the electron-withdrawing nitro group.
-
High Reactivity: The presence of the nitro group enhances the electrophilicity of the carbonyl carbon, making it highly reactive towards nucleophiles. This makes it an excellent acylating agent for forming amides and esters.[2]
-
Moisture Sensitivity: 4-Nitrobenzoyl chloride is sensitive to moisture and will hydrolyze in the presence of water to form 4-nitrobenzoic acid and hydrochloric acid.[2][8] It is unstable in moist surroundings and should be stored in a tightly-closed container.[8]
-
Incompatibilities: It is incompatible with bases (including amines), strong oxidizing agents, and alcohols.[3][8] It may also react with reducing agents.[8] A vigorous or explosive reaction can occur if mixed with diisopropyl ether or other ethers in the presence of trace metal salts.[3][8]
Experimental Protocols
Synthesis of 4-Nitrobenzoyl Chloride
A common laboratory-scale synthesis involves the reaction of 4-nitrobenzoic acid with a chlorinating agent, such as phosphorus pentachloride or thionyl chloride.
Protocol 1: Using Phosphorus Pentachloride
This protocol is adapted from established organic synthesis procedures.[9][10]
Materials:
-
4-nitrobenzoic acid
-
Phosphorus pentachloride
-
Carbon tetrachloride (for recrystallization)
Procedure:
-
In a fume hood, mix 20 g of 4-nitrobenzoic acid and 25 g of phosphorus pentachloride in a 250-ml flask equipped with a reflux air condenser.[9]
-
Heat the flask on a water bath with occasional shaking.[9][10] The reaction will commence with the evolution of hydrogen chloride gas.[10]
-
Continue heating until the evolution of hydrogen chloride nearly ceases and a clear, homogeneous liquid is obtained.[9][10]
-
Transfer the reaction product to a distillation flask and distill up to 220 °C to remove the phosphorus oxychloride byproduct.[9]
-
The resulting crude 4-nitrobenzoyl chloride can be purified by crystallization from carbon tetrachloride or by vacuum distillation (boiling point 155°C at 20 mmHg).[9]
Protocol 2: Using Thionyl Chloride
This alternative method avoids the use of solid phosphorus pentachloride.[11]
Materials:
-
m-Nitrobenzoic acid (this example uses the meta-isomer, but the principle applies to the para-isomer)
-
Thionyl chloride
Procedure:
-
In a round-bottomed flask fitted with a reflux condenser and a gas-absorption trap, place 200 g of m-nitrobenzoic acid and 500 g of thionyl chloride.[11]
-
Heat the mixture on a steam bath for 3 hours.[11]
-
After the reaction is complete, arrange the condenser for downward distillation and remove the excess thionyl chloride at the temperature of the steam bath.[11]
-
Transfer the residue to a Claisen flask and purify by distillation under reduced pressure.[11]
Analytical Methods
The purity and identity of 4-nitrobenzoyl chloride can be assessed using various analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be used for the quantification and purity assessment of 4-(methylamino)-3-nitrobenzoyl chloride, a related compound, and similar principles would apply.[12] The analysis is typically performed using a C18 column with a suitable mobile phase, and detection is carried out using a UV detector.[12]
-
Spectroscopy:
-
FT-IR Spectroscopy: The structure of 4-nitrobenzoyl chloride can be confirmed by FT-IR spectroscopy, which will show characteristic peaks for the carbonyl group of the acyl chloride and the nitro group.[1]
-
NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are valuable tools for structural elucidation.[13]
-
Applications in Research and Drug Development
4-Nitrobenzoyl chloride is a versatile reagent with numerous applications in organic synthesis and the pharmaceutical industry.
-
Intermediate in Pharmaceutical Synthesis: It serves as a crucial building block for the synthesis of various active pharmaceutical ingredients (APIs).[14] For instance, it is used in the preparation of polysubstituted furanonaphthoquinones and is involved in Michael addition, Henry reaction, O-alkylation, and cycloaddition reactions.[3] The nitro group is a versatile functional group in drug design, contributing to a wide range of therapeutic agents.[15]
-
Synthesis of Biologically Active Molecules: It is widely utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.[2][16] The introduction of the 4-nitrobenzoyl group can enhance the properties of the resulting compounds.[1]
-
Polymer Chemistry: 4-Nitrobenzoyl chloride is used in the synthesis of specialty polymers, enabling the creation of materials with tailored properties for applications in coatings and adhesives.[14]
-
Dye Manufacturing: It finds applications in the dye industry, contributing to the creation of vibrant colors and improved dye stability.[14]
Safety and Handling
4-Nitrobenzoyl chloride is a corrosive and hazardous substance that requires careful handling.
-
General Precautions: Use only under a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[4][17] Avoid contact with skin and eyes, and do not breathe dust, vapor, mist, or gas.[17] Ensure that eyewash stations and safety showers are readily available.[17]
-
Moisture Sensitivity: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from water or moist air.[17]
-
Incompatibilities: Store away from strong oxidizing agents, bases, and alcohols.[8][17]
-
First Aid Measures:
-
Skin Contact: Immediately take off all contaminated clothing and rinse the skin with water/shower.[17]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4][17]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[17]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical assistance.[17]
-
Visualizing Experimental and Logical Workflows
The following diagrams, generated using Graphviz, illustrate key processes and relationships related to 4-nitrobenzoyl chloride.
References
- 1. CAS 122-04-3: 4-Nitrobenzoyl chloride | CymitQuimica [cymitquimica.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 4-Nitrobenzoyl chloride | 122-04-3 [chemicalbook.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. 4-Nitrobenzoyl chloride 98 122-04-3 [sigmaaldrich.com]
- 6. 4-NITROBENZOYL CHLORIDE | CAS 122-04-3 [matrix-fine-chemicals.com]
- 7. 4-Nitrobenzoyl chloride (CAS 122-04-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. 4-Nitrobenzoyl chloride | C7H4ClNO3 | CID 8502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
- 13. 4-Nitrobenzoyl chloride(122-04-3) IR Spectrum [m.chemicalbook.com]
- 14. chemimpex.com [chemimpex.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Reactivity of 4-Nitrobutanoyl Chloride with Nucleophiles
For: Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrobutanoyl chloride (C₄H₆ClNO₃) is an aliphatic acyl chloride functionalized with a terminal nitro group. As a derivative of a carboxylic acid, its chemistry is dominated by the highly electrophilic carbonyl carbon, making it a reactive intermediate for acylation reactions. Acyl chlorides are among the most reactive carboxylic acid derivatives, readily undergoing nucleophilic acyl substitution.[1][2] This reactivity makes this compound a valuable building block in organic synthesis for introducing the 4-nitrobutanoyl moiety into a variety of molecular scaffolds.
The presence of the nitro group at the C-4 position influences the reactivity of the acyl chloride through an inductive electron-withdrawing effect (-I effect).[3] While this effect diminishes with distance, it renders the carbonyl carbon slightly more electrophilic compared to its non-nitrated counterpart, butanoyl chloride.[4][5] Consequently, this compound is expected to be highly reactive towards a wide range of nucleophiles.
This guide provides a comprehensive overview of the reactivity of this compound with common nucleophiles, including detailed reaction mechanisms, experimental protocols, and expected outcomes.
Core Reactivity: Nucleophilic Acyl Substitution
The principal reaction pathway for this compound is the nucleophilic acyl substitution. This mechanism proceeds via a two-step addition-elimination process.[6][7]
-
Nucleophilic Addition: A nucleophile (Nu:) attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group. This results in the formation of a transient, unstable tetrahedral intermediate with a negative charge on the oxygen atom.[8][9]
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond. This is accompanied by the expulsion of the most stable leaving group, which in this case is the chloride ion (Cl⁻).[8][9] The chloride ion is an excellent leaving group as it is the conjugate base of a strong acid (HCl).[10]
Reactions with Common Nucleophiles
This compound reacts readily with a variety of nucleophiles. The general order of reactivity for common nucleophiles is: Amines > Alcohols > Water.
Reaction with Amines (Amidation)
Primary and secondary amines react rapidly with this compound to form the corresponding N-substituted 4-nitrobutanamides. The reaction is typically exothermic and produces hydrogen chloride (HCl) as a byproduct. To neutralize the HCl, either two equivalents of the amine are used, or one equivalent of the amine is used in conjunction with a non-nucleophilic base like triethylamine (B128534) (Et₃N) or pyridine (B92270).[11]
O₂N(CH₂)₃COCl + 2 RNH₂ → O₂N(CH₂)₃CONHR + RNH₃⁺Cl⁻
Reaction with Alcohols & Phenols (Esterification)
Alcohols and phenols react to form 4-nitrobutanoate esters. These reactions are generally slower than amidations and often require a base catalyst, such as pyridine or triethylamine, to deprotonate the alcohol and increase its nucleophilicity, as well as to scavenge the HCl byproduct.[11][12]
O₂N(CH₂)₃COCl + R'OH --(Pyridine)--> O₂N(CH₂)₃COOR' + Pyridine·HCl
Reaction with Water (Hydrolysis)
This compound reacts vigorously with water to hydrolyze back to 4-nitrobutanoic acid.[11] This reaction underscores the need to handle the acyl chloride under anhydrous (moisture-free) conditions to prevent decomposition of the starting material.
O₂N(CH₂)₃COCl + H₂O → O₂N(CH₂)₃COOH + HCl
Other Nucleophiles
-
Thiols: React readily to form thioesters, often facilitated by a base to form the more nucleophilic thiolate anion.
-
Azide (B81097) Ion: Reacts with sources of the azide ion (e.g., sodium azide) to produce 4-nitrobutanoyl azide, a precursor for the Curtius rearrangement to form an isocyanate.
Quantitative Data Summary
While specific kinetic and yield data for this compound are scarce in the literature, the following table summarizes the expected reactivity and typical yields based on the general behavior of aliphatic acyl chlorides.[13][14] Actual results will vary depending on the specific nucleophile, solvent, temperature, and other reaction conditions.
| Nucleophile (Example) | Product Class | Typical Base/Catalyst | Relative Rate | Expected Yield |
| Primary Amine (e.g., Aniline) | Secondary Amide | Et₃N or Pyridine | Very Fast | > 90% |
| Secondary Amine (e.g., Diethylamine) | Tertiary Amide | Et₃N or Pyridine | Fast | > 85% |
| Alcohol (e.g., Ethanol) | Ester | Pyridine | Moderate | 70-95% |
| Phenol (e.g., Phenol) | Phenyl Ester | Pyridine | Slow | 60-85% |
| Water | Carboxylic Acid | None (often uncatalyzed) | Fast | Quantitative |
| Thiol (e.g., Ethanethiol) | Thioester | Et₃N or NaOH | Fast | > 80% |
| Sodium Azide (NaN₃) | Acyl Azide | None | Moderate | 70-90% |
Disclaimer: The values presented are illustrative and based on the established reactivity of analogous acyl chlorides. They should be considered as estimates for reaction planning.
Experimental Protocols
Safety Note: this compound is expected to be corrosive, a lachrymator, and moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All glassware must be thoroughly dried before use.
Protocol 1: Synthesis of N-Phenyl-4-nitrobutanamide
This protocol details the reaction of this compound with a primary amine (aniline) to form a secondary amide.
-
Materials:
-
This compound (1.0 eq)
-
Aniline (B41778) (1.05 eq)
-
Triethylamine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add aniline (1.05 eq) and triethylamine (1.1 eq) to anhydrous DCM.
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the this compound solution dropwise to the cooled amine solution over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude N-phenyl-4-nitrobutanamide by recrystallization (e.g., from an ethanol (B145695)/water mixture) or column chromatography.
-
Protocol 2: Synthesis of Ethyl 4-nitrobutanoate
This protocol describes the esterification of this compound with ethanol.
-
Materials:
-
This compound (1.0 eq)
-
Anhydrous Ethanol (5-10 eq, can be used as solvent)
-
Anhydrous Pyridine (1.2 eq)
-
Anhydrous Diethyl Ether
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add anhydrous ethanol and anhydrous pyridine (1.2 eq).
-
Cool the solution to 0 °C with stirring.
-
Add this compound (1.0 eq) dropwise to the cold ethanol-pyridine mixture. A precipitate of pyridinium (B92312) hydrochloride may form.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates the consumption of the starting material.
-
Dilute the reaction mixture with diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with cold 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude ethyl 4-nitrobutanoate by vacuum distillation.
-
Conclusion
This compound is a highly reactive acylating agent that readily participates in nucleophilic acyl substitution reactions. Its reactivity is governed by the excellent leaving group ability of the chloride ion and the electrophilic nature of the carbonyl carbon, which is slightly enhanced by the distal nitro group. It serves as an efficient precursor for the synthesis of a wide range of compounds, including amides, esters, and thioesters. Due to its high reactivity, particularly with water, proper handling under anhydrous conditions is critical for successful synthetic outcomes. The protocols and data provided in this guide offer a foundational understanding for researchers to effectively utilize this versatile chemical intermediate in their synthetic endeavors.
References
- 1. 4-Nitrobutanoic Acid|C4H7NO4|133.10 g/mol [benchchem.com]
- 2. Kinetics of the hydrolysis of acyl chlorides in pure water | Semantic Scholar [semanticscholar.org]
- 3. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemistrystudent.com [chemistrystudent.com]
- 12. m.youtube.com [m.youtube.com]
- 13. sciencemadness.org [sciencemadness.org]
- 14. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Electrophilicity of 4-Nitrobutanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electrophilicity and reactivity of 4-nitrobutanoyl chloride. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from its aromatic analog, 4-nitrobenzoyl chloride, and the general principles governing the reactivity of aliphatic acyl chlorides. The document covers the theoretical basis of its electrophilicity, predicted reactivity with various nucleophiles, and extrapolated spectroscopic and physical properties. Detailed experimental protocols for the synthesis and handling of similar compounds are provided to guide laboratory work.
Introduction
This compound (C₄H₆ClNO₃) is an aliphatic acyl chloride featuring a nitro group at the 4-position.[1] Acyl chlorides are among the most reactive carboxylic acid derivatives, serving as potent acylating agents in organic synthesis.[2] The presence of a strong electron-withdrawing group, such as the nitro group, is anticipated to significantly enhance the electrophilicity of the carbonyl carbon, making this compound a highly reactive intermediate for the introduction of the 4-nitrobutanoyl moiety into a variety of substrates. This guide will explore the chemical properties and reactivity of this compound, drawing comparisons with its well-documented aromatic counterpart, 4-nitrobenzoyl chloride.
Electrophilicity of this compound
The high reactivity of acyl chlorides stems from the electronic properties of the carbonyl group. The carbon atom of the carbonyl is bonded to two highly electronegative atoms: oxygen and chlorine. Both atoms pull electron density away from the carbon, inducing a significant partial positive charge and making it highly susceptible to nucleophilic attack.[2][3][4]
The key to the enhanced electrophilicity of this compound is the inductive effect of the nitro group (-NO₂). As a potent electron-withdrawing group, the nitro moiety further depletes electron density along the aliphatic chain, amplifying the partial positive charge on the carbonyl carbon. This heightened electrophilicity makes this compound more reactive towards nucleophiles compared to unsubstituted butanoyl chloride.
Logical Relationship: Factors Enhancing Electrophilicity
Caption: Factors contributing to the high electrophilicity of the carbonyl carbon in this compound.
Predicted Reactivity and Key Reactions
As a highly electrophilic species, this compound is expected to react readily with a wide range of nucleophiles in nucleophilic acyl substitution reactions. These reactions typically proceed through a tetrahedral intermediate. The general reaction scheme involves the addition of the nucleophile to the carbonyl carbon, followed by the elimination of the chloride ion.[2]
Hydrolysis
Acyl chlorides react vigorously with water to form the corresponding carboxylic acid.[2] Therefore, this compound is expected to hydrolyze to 4-nitrobutanoic acid and hydrochloric acid. This reaction is typically rapid and exothermic.
Alcoholysis
The reaction with alcohols yields esters. For instance, the reaction of this compound with ethanol (B145695) would produce ethyl 4-nitrobutanoate. A weak base, such as pyridine, is often added to neutralize the HCl byproduct.
Aminolysis
Ammonia (B1221849), primary amines, and secondary amines are expected to react rapidly with this compound to form primary, secondary, and tertiary amides, respectively.[5] For example, reaction with ammonia would yield 4-nitrobutanamide. Typically, two equivalents of the amine are used, with the second equivalent acting as a base to neutralize the generated HCl.
Reaction Workflow: Nucleophilic Acyl Substitution
Caption: Generalized workflow for the reaction of this compound with nucleophiles.
Quantitative Data (by Analogy with 4-Nitrobenzoyl Chloride)
| Property | 4-Nitrobenzoyl Chloride | Reference |
| Molecular Formula | C₇H₄ClNO₃ | [6][7][8] |
| Molecular Weight | 185.56 g/mol | [6][9] |
| Appearance | Yellow crystalline solid | [6][8] |
| Melting Point | 71-74 °C | [10] |
| Boiling Point | 155 °C at 20 mmHg | [11] |
| Solubility | Soluble in organic solvents like THF and dichloromethane (B109758); decomposes in water. | [6][8] |
| Spectroscopic Data | 4-Nitrobenzoyl Chloride | Reference |
| IR (C=O stretch) | ~1770 cm⁻¹ (aromatic acid chloride) | [12] |
| ¹H NMR (CDCl₃) | δ ~8.3-8.4 ppm | [13] |
| ¹³C NMR (C=O) | ~160-180 ppm | [14] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and reactions of acyl chlorides, adapted for the specific case of this compound. Caution: Acyl chlorides are corrosive and react violently with water. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Synthesis of this compound
The most common method for synthesizing acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[5]
Materials:
-
4-Nitrobutanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (B28343)
-
Round-bottom flask with reflux condenser and gas outlet
-
Heating mantle
Procedure:
-
In a round-bottom flask, suspend 4-nitrobutanoic acid in anhydrous toluene.
-
Slowly add an excess (typically 1.5-2.0 equivalents) of thionyl chloride to the suspension at room temperature.
-
Fit the flask with a reflux condenser connected to a gas trap to neutralize the evolved HCl and SO₂ gases.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude this compound can often be used directly in subsequent reactions.
General Protocol for Amide Formation
Materials:
-
This compound
-
Primary or secondary amine (2.2 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Stirring plate and magnetic stir bar
-
Ice bath
Procedure:
-
Dissolve the amine in anhydrous DCM in a flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add a solution of this compound in anhydrous DCM to the cooled amine solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amide product, which can be further purified by recrystallization or column chromatography.
Conclusion
This compound is a highly electrophilic and reactive aliphatic acyl chloride. The presence of the electron-withdrawing nitro group significantly enhances the reactivity of the carbonyl carbon towards nucleophilic attack. While direct experimental data for this compound is limited, its chemical behavior can be reliably predicted based on the well-established chemistry of its aromatic analog, 4-nitrobenzoyl chloride, and general principles of acyl chloride reactivity. This makes it a potentially valuable, albeit highly reactive, building block in organic synthesis for the introduction of the 4-nitrobutanoyl functional group, which may be of interest in the development of novel pharmaceuticals and functional materials. Researchers working with this compound should exercise caution due to its high reactivity, particularly with protic species.
References
- 1. This compound | C4H6ClNO3 | CID 11030012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistrystudent.com [chemistrystudent.com]
- 3. smart.dhgate.com [smart.dhgate.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. savemyexams.com [savemyexams.com]
- 6. CAS 122-04-3: 4-Nitrobenzoyl chloride | CymitQuimica [cymitquimica.com]
- 7. scbt.com [scbt.com]
- 8. 4-Nitrobenzoyl chloride, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. 4-Nitrobenzoyl chloride | C7H4ClNO3 | CID 8502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. 4-Nitrobenzoyl chloride | 122-04-3 [chemnet.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 4-Nitrobenzoyl chloride [webbook.nist.gov]
- 14. Ch20: Spectroscopic Analysis : Acyl Chlorides [chem.ucalgary.ca]
A Technical Guide to the Solubility of 4-Nitrobutanoyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-nitrobutanoyl chloride, a reactive acyl chloride intermediate. Due to its high reactivity, quantitative solubility data is scarce in published literature. This document consolidates theoretical principles of solubility, qualitative assessments in common organic solvents, and a detailed experimental protocol for determining its solubility under controlled laboratory conditions. This guide is intended to provide researchers and drug development professionals with the foundational knowledge required for the safe and effective handling and application of this compound in various synthetic procedures.
Introduction: Understanding this compound
This compound (C₄H₆ClNO₃) is a bifunctional organic molecule containing a reactive acyl chloride group and a polar nitro group.[1][2] Acyl chlorides, as a class, are highly reactive derivatives of carboxylic acids and serve as valuable intermediates in organic synthesis.[3][4] Their high electrophilicity at the carbonyl carbon makes them susceptible to nucleophilic attack, enabling the formation of esters, amides, and other carbonyl derivatives.[3][5]
The presence of the nitro group adds polarity to the molecule and may influence its reactivity and solubility profile. A thorough understanding of its solubility is critical for reaction setup, solvent selection, purification processes, and ensuring reaction homogeneity and optimal yield.
Theoretical Solubility and Solvent Reactivity
The solubility of a solute is governed by the principle of "like dissolves like," where substances with similar intermolecular forces tend to be miscible. For a reactive compound like this compound, the potential for chemical reaction with the solvent is a primary consideration that often overrides simple physical solubility.
2.1. Aprotic Solvents (Recommended)
Aprotic solvents, which lack acidic protons, are generally the preferred choice for dissolving and reacting with acyl chlorides.
-
Nonpolar Aprotic Solvents: Solvents like hexanes, toluene, and benzene (B151609) are unlikely to react with this compound. However, the polarity introduced by the nitro group may limit its solubility in highly nonpolar solvents. Moderate solubility is expected.
-
Polar Aprotic Solvents: Ethers (like diethyl ether, tetrahydrofuran (B95107) - THF), chlorinated solvents (dichloromethane - DCM, chloroform), and ethyl acetate (B1210297) are excellent choices.[6] They possess sufficient polarity to dissolve the compound without reacting, making them ideal for synthetic applications.[7]
2.2. Protic Solvents (Reactive - Avoid)
Protic solvents contain acidic protons (e.g., -OH, -NH) and will react vigorously with acyl chlorides.
-
Water: this compound will decompose rapidly and exothermically in the presence of water or even atmospheric moisture to form 4-nitrobutanoic acid and hydrochloric acid (HCl).[8][9][10] It is crucial to use anhydrous solvents and inert atmospheric conditions (e.g., nitrogen or argon) when handling this compound.
-
Alcohols (e.g., Methanol, Ethanol): Alcohols are nucleophiles and will react with this compound in an addition-elimination reaction to form the corresponding ester and HCl.[5][11]
2.3. Other Reactive Solvents
-
Amines (e.g., Pyridine, Triethylamine): Primary and secondary amines will react to form amides.[5][11] Tertiary amines can be used as HCl scavengers in reactions.
-
Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF): While polar aprotic, these solvents can sometimes promote side reactions or may contain water, leading to hydrolysis. They should be used with caution and must be rigorously dried.
Qualitative Solubility Data Summary
The following table summarizes the expected qualitative solubility and reactivity of this compound in common organic solvents. This data is predictive and should be confirmed experimentally.
| Solvent Class | Solvent Example | Expected Solubility | Potential for Reaction | Notes |
| Polar Aprotic | Dichloromethane (B109758) (DCM) | High | Low | Recommended for reactions. |
| Chloroform | High | Low | Recommended for reactions. | |
| Tetrahydrofuran (THF) | High | Low | Ensure peroxide-free. | |
| Diethyl Ether | Moderate to High | Low | Recommended for reactions. | |
| Ethyl Acetate | High | Low | Recommended for reactions. | |
| Acetone | High | Low | Can be reactive with strong bases. | |
| Nonpolar Aprotic | Toluene | Moderate | Low | Good for higher temperature reactions. |
| Hexanes / Heptane | Low to Moderate | Low | Useful for precipitation/crystallization. | |
| Protic | Water | Insoluble (Decomposes) | High (Violent) | Hydrolyzes to carboxylic acid and HCl.[8] |
| Methanol / Ethanol | Soluble (Reacts) | High | Reacts to form the corresponding ester.[11] |
Experimental Protocol: Gravimetric Determination of Solubility
For a reactive compound where spectroscopic analysis might be complicated by degradation, a modified gravimetric method is a reliable approach to determine solubility.[12][13][14][15] This method involves preparing a saturated solution, separating the dissolved solute from the undissolved excess, and determining its mass after careful solvent evaporation.
4.1. Materials and Equipment
-
This compound (solute)
-
Anhydrous organic solvent of choice (e.g., Dichloromethane)
-
Small vials or flasks with airtight septa/caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath
-
Syringes and 0.2 µm syringe filters (PTFE, compatible with organic solvents)
-
Pre-weighed glass evaporating dishes or vials
-
Analytical balance (± 0.0001 g)
-
Inert atmosphere source (Nitrogen or Argon)
-
Vacuum oven or desiccator
4.2. Experimental Workflow Diagram
Caption: Experimental workflow for gravimetric solubility determination.
4.3. Step-by-Step Procedure
-
Preparation: Under an inert atmosphere, add an excess amount of this compound to a vial containing a known volume of the chosen anhydrous solvent. The presence of undissolved solid is essential.
-
Equilibration: Seal the vial tightly and place it in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C). Stir the mixture vigorously for a sufficient time (e.g., 12-24 hours) to ensure the solution reaches equilibrium and becomes saturated.[12]
-
Settling: Turn off the stirrer and allow the undissolved solid to settle completely, leaving a clear supernatant.
-
Sampling: Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a syringe fitted with a 0.2 µm PTFE filter. The filter ensures no solid particulates are transferred.
-
Mass Determination (Solution): Dispense the filtered solution into a pre-weighed, dry evaporating dish or vial (Mass 1). Immediately weigh the dish containing the solution (Mass 2).
-
Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a low temperature to avoid decomposition of the solute.
-
Mass Determination (Solute): Once the solvent is fully removed, place the dish in a vacuum desiccator until it reaches a constant weight. Record the final mass of the dish plus the dry solute residue (Mass 3).
-
Calculation:
-
Mass of dissolved solute = Mass 3 - Mass 1
-
Mass of solvent = Mass 2 - Mass 3
-
Solubility ( g/100 g solvent) = [(Mass 3 - Mass 1) / (Mass 2 - Mass 3)] * 100
-
Safety and Handling Considerations
-
Reactivity: this compound is highly reactive and moisture-sensitive.[10] All handling should be performed under an inert, anhydrous atmosphere. Glassware must be oven or flame-dried.
-
Corrosivity: As with all acyl chlorides, it is corrosive and will cause severe skin burns and eye damage upon contact. The hydrolysis product, HCl, is also highly corrosive.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
Conclusion
While quantitative solubility data for this compound is not widely published, a strong predictive understanding can be derived from the principles of physical organic chemistry. It is expected to be soluble in a range of polar aprotic solvents like dichloromethane and THF, but will react with protic solvents such as water and alcohols. For precise quantitative needs, the detailed gravimetric protocol provided in this guide offers a reliable method for experimental determination. Careful attention to anhydrous and inert conditions is paramount for accurate measurement and safe handling.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C4H6ClNO3 | CID 11030012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. Acyl Chloride Uses, Reactions & Synthesis - Video | Study.com [study.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CAS 122-04-3: 4-Nitrobenzoyl chloride | CymitQuimica [cymitquimica.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. 4-Nitrobenzoyl chloride | C7H4ClNO3 | CID 8502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Nitrobenzoyl chloride | 122-04-3 [chemicalbook.com]
- 11. savemyexams.com [savemyexams.com]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. pharmacyjournal.info [pharmacyjournal.info]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. pharmajournal.net [pharmajournal.net]
Stability and Decomposition of 4-Nitrobutanoyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and decomposition of 4-nitrobutanoyl chloride. Due to the limited availability of specific experimental data for this compound, this guide draws upon established principles for aliphatic acyl chlorides and data from its aromatic analog, 4-nitrobenzoyl chloride, to provide a thorough understanding of its chemical behavior.
Executive Summary
This compound is a reactive chemical intermediate expected to exhibit instability, particularly in the presence of nucleophiles such as water. Its stability is a critical consideration for its synthesis, storage, and application in research and development. This document outlines the primary decomposition pathways, provides guidance on handling and storage, and presents inferred stability characteristics. All quantitative data presented is based on analogous compounds and should be interpreted with this consideration.
Chemical Identity and Properties
A summary of the known and predicted properties of this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 75938-95-3 | PubChem |
| Molecular Formula | C4H6ClNO3 | PubChem |
| Molecular Weight | 151.55 g/mol | PubChem |
| Appearance | Not available (predicted to be a liquid or low-melting solid) | Inferred |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Solubility | Expected to be soluble in aprotic organic solvents (e.g., dichloromethane, THF) and reactive with protic solvents (e.g., water, alcohols). | General chemical principles |
Stability Profile
The stability of this compound is dictated by the high reactivity of the acyl chloride functional group, which is further influenced by the presence of the nitro group.
Hydrolytic Stability
Acyl chlorides are well-documented to be highly susceptible to hydrolysis.[1] In the presence of water, this compound will readily hydrolyze to form 4-nitrobutanoic acid and hydrochloric acid. This reaction is typically rapid and exothermic.
Inferred Reaction:
The rate of hydrolysis is expected to be significant, necessitating the strict exclusion of moisture during handling and storage.
Thermal Stability
While specific data for this compound is unavailable, studies on similar compounds, such as 2-nitrobenzoyl chloride, have shown that thermal decomposition can be complex and condition-dependent. The thermal behavior is significantly influenced by the rate of heating. It is anticipated that upon heating, this compound will decompose, potentially vigorously, to release gaseous products.
Incompatibilities
This compound is incompatible with a range of common laboratory reagents:
-
Water and Moisture: Leads to rapid hydrolysis.[1]
-
Alcohols: Reacts to form esters.
-
Amines and Strong Bases: Reacts vigorously to form amides or undergo elimination reactions.
-
Strong Oxidizing Agents: May lead to vigorous or explosive reactions.[2]
Decomposition Pathways
The decomposition of this compound can proceed through several pathways depending on the conditions.
Hydrolysis
As the primary and most common decomposition pathway under ambient conditions, hydrolysis involves the nucleophilic attack of water on the electrophilic carbonyl carbon of the acyl chloride.
Caption: Hydrolytic decomposition of this compound.
Thermal Decomposition
Under thermal stress, the decomposition of this compound is expected to be complex. Based on data for analogous nitro-containing aromatic acyl chlorides, the primary hazardous decomposition products formed under fire conditions are carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[3]
Caption: Thermal decomposition products of this compound.
Experimental Protocols
Due to the absence of published experimental studies on the stability of this compound, this section outlines general methodologies that can be adapted for its investigation.
Synthesis of this compound
The synthesis of this compound is most commonly achieved by the reaction of 4-nitrobutanoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Workflow for Synthesis:
Caption: General workflow for the synthesis of this compound.
Detailed Protocol (Adapted from general procedures for acyl chloride synthesis):
-
Preparation: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a bubbler with aqueous sodium hydroxide). Ensure all glassware is thoroughly dried.
-
Reaction: Charge the flask with 4-nitrobutanoic acid and an excess of thionyl chloride.
-
Heating: Gently heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Purification: After the reaction is complete, remove the excess thionyl chloride by distillation at atmospheric pressure. The desired this compound can then be purified by distillation under reduced pressure.
Stability Testing
Hydrolytic Stability:
-
Prepare a stock solution of this compound in a dry, aprotic solvent (e.g., acetonitrile).
-
In a separate vial, prepare a buffered aqueous solution at a specific pH.
-
Initiate the hydrolysis by adding a small aliquot of the this compound stock solution to the aqueous buffer with vigorous stirring.
-
Monitor the disappearance of this compound over time using a suitable analytical technique, such as HPLC or GC.
-
The rate of hydrolysis can be determined by plotting the concentration of this compound versus time.
Thermal Stability:
-
Use techniques such as Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) to determine the onset of thermal decomposition.
-
For DSC, a small, accurately weighed sample is heated in a sealed pan at a constant rate, and the heat flow to or from the sample is measured. An exothermic event will indicate decomposition.
-
For TGA, the mass of the sample is monitored as a function of temperature. A loss of mass indicates the formation of volatile decomposition products.
Safe Handling and Storage
Given the high reactivity of this compound, strict adherence to safety protocols is mandatory.
-
Handling: Always handle this compound in a well-ventilated fume hood.[4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]
-
Storage: Store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture.[5] The storage area should be cool, dry, and well-ventilated, away from heat and incompatible materials.[4]
Logical Relationship for Safe Handling:
References
- 1. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. 4-Nitrobenzoyl chloride | 122-04-3 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. 4-Nitrobenzoyl chloride (CAS 122-04-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 4-Nitrobenzoyl chloride | C7H4ClNO3 | CID 8502 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Nitrobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-nitrobenzoyl chloride (CAS No. 122-04-3), a versatile reagent in organic synthesis, particularly relevant in pharmaceutical and materials science research. Due to the limited commercial availability of 4-nitrobutanoyl chloride, this guide focuses on the readily accessible and structurally related aromatic acyl chloride, 4-nitrobenzoyl chloride.
Commercial Availability
4-Nitrobenzoyl chloride is readily available from numerous chemical suppliers worldwide. It is typically offered in various purities, with ≥98% being common.
Table 1: Commercial Supplier Information for 4-Nitrobenzoyl Chloride
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | for synthesis | 5 g, 250 g[1] |
| Thermo Scientific Chemicals | 98% | 10 g, 100 g[2][3] |
| TCI (Tokyo Chemical Industry) | >98.0% (GC)(T) | 25 g, 500 g[4] |
| Chem-Impex | ≥ 98% (GC) | 25 g, 250 g[5] |
| Lab Pro Inc | Min. 98.0% (GC,T) | 500 g[6] |
| CDH Fine Chemical | for synthesis | Not specified[7] |
| CymitQuimica | >98.0%(GC)(T) | Multiple listings[8] |
Disclaimer: Availability and pricing are subject to change. Please consult the suppliers' websites for the most current information.
Physicochemical Properties
4-Nitrobenzoyl chloride is a yellow crystalline solid.[8][9] It is soluble in organic solvents like tetrahydrofuran, dichloromethane, chloroform, and pyridine, but insoluble in water.[3][8]
Table 2: Physicochemical Data of 4-Nitrobenzoyl Chloride
| Property | Value | Reference |
| Molecular Formula | C₇H₄ClNO₃ | [2][5][10][11][12] |
| Molecular Weight | 185.56 g/mol | [1][5][10][11] |
| CAS Number | 122-04-3 | [1][2][4][5][6][7][8][10][11][12] |
| Appearance | Light orange to yellow to green powder/crystals/flakes | [2][4][5][7] |
| Melting Point | 70 - 75 °C | [1][2][5][6][10][13][14] |
| Boiling Point | 155 °C at 20 hPa | [1] |
| Density | 1.530 g/cm³ | [5] |
| Flash Point | 102 °C (closed cup) | [1][14] |
Safety and Handling
4-Nitrobenzoyl chloride is a corrosive and moisture-sensitive compound that requires careful handling in a well-ventilated fume hood.[6][8][14] It is classified as a corrosive solid that can cause severe skin burns and eye damage.[7][10][14]
Table 3: Hazard Information for 4-Nitrobenzoyl Chloride
| Hazard Statement | GHS Classification | Precautionary Statement Examples |
| H290: May be corrosive to metals | Met. Corr. 1 | P234: Keep only in original container. |
| H314: Causes severe skin burns and eye damage | Skin Corr. 1B, Eye Dam. 1 | P280: Wear protective gloves/protective clothing/eye protection/face protection.[10][14] |
| H341: Suspected of causing genetic defects | Muta. 2 | P201: Obtain special instructions before use. |
Note: This is not an exhaustive list. Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.
Caption: Spill Response Workflow for 4-Nitrobenzoyl Chloride.
Experimental Protocols
A common laboratory-scale synthesis of 4-nitrobenzoyl chloride involves the reaction of 4-nitrobenzoic acid with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride.[9][15] The following protocol is a representative example using phosphorus pentachloride.[9]
Materials:
-
4-nitrobenzoic acid (20 g)
-
Phosphorus pentachloride (25 g)[9]
-
Carbon tetrachloride (for recrystallization)
-
250-mL round-bottom flask
-
Reflux condenser
-
Water bath
-
Distillation apparatus
Procedure:
-
In a fume hood, combine 20 g of 4-nitrobenzoic acid and 25 g of phosphorus pentachloride in a 250-mL flask fitted with a reflux condenser.[9]
-
Heat the flask on a water bath, shaking occasionally. Continue heating until the evolution of hydrogen chloride gas subsides and a clear, homogeneous liquid is formed.[9]
-
Transfer the reaction mixture to a distillation apparatus.
-
Distill the mixture, raising the temperature to 220 °C to remove the phosphorus oxychloride byproduct.[9]
-
The remaining residue is crude 4-nitrobenzoyl chloride.
-
The product can be purified by recrystallization from carbon tetrachloride or by vacuum distillation (b.p. 155 °C / 20 mmHg).[9] The purified product should appear as yellow needles with a melting point of approximately 73 °C.[9]
Caption: Synthesis Workflow for 4-Nitrobenzoyl Chloride.
Applications in Research and Development
4-Nitrobenzoyl chloride is a key intermediate in the synthesis of a variety of organic molecules.[5] Its reactivity is centered around the electrophilic acyl chloride group, which readily undergoes nucleophilic acyl substitution.
Key Applications:
-
Pharmaceutical Synthesis: It serves as a building block for various pharmaceuticals.[5]
-
Dye Manufacturing: Used in the production of dyes, contributing to color and stability.[5]
-
Polymer Chemistry: Employed in the synthesis of specialty polymers and additives.[5]
-
Organic Synthesis: A versatile reagent for introducing the 4-nitrobenzoyl group, which can be a precursor to an amino group through reduction.[5]
While 4-nitrobenzoyl chloride is not directly involved in signaling pathways, it is used to synthesize molecules that can modulate these pathways. The diagram below illustrates a generic signaling cascade where a synthesized inhibitor, potentially derived from 4-nitrobenzoyl chloride, could act.
Caption: Generic Kinase Signaling Pathway Inhibition.
References
- 1. 4-Nitrobenzoyl chloride for synthesis 122-04-3 [sigmaaldrich.com]
- 2. 150431000 [thermofisher.com]
- 3. 4-Nitrobenzoyl chloride, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 4-Nitrobenzoyl Chloride | 122-04-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. chemimpex.com [chemimpex.com]
- 6. labproinc.com [labproinc.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. CAS 122-04-3: 4-Nitrobenzoyl chloride | CymitQuimica [cymitquimica.com]
- 9. prepchem.com [prepchem.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. 4-Nitrobenzoyl chloride (CAS 122-04-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. 4-Nitrobenzoyl chloride [webbook.nist.gov]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. fishersci.com [fishersci.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
The Enigmatic Role of 4-Nitrobutanoyl Chloride: An Inquiry into its Applications in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of organic synthesis, the utility of a reagent is often dictated by a delicate balance of reactivity, stability, and the molecular motifs it can introduce. While acyl chlorides are a cornerstone of synthetic chemistry, facilitating the formation of esters, amides, and other carbonyl derivatives, the specific applications of certain substituted variants can remain surprisingly elusive in the mainstream chemical literature. This technical overview addresses the current state of knowledge regarding 4-nitrobutanoyl chloride , a potentially valuable yet sparsely documented building block.
Initial investigations into the applications of this compound reveal a notable scarcity of dedicated research articles, patents, and detailed experimental protocols. A comprehensive search of chemical databases and scholarly articles frequently leads to its aromatic counterpart, 4-nitrobenzoyl chloride, a widely used reagent with a distinctly different reactivity profile owing to the electronic effects of the aromatic ring. This document aims to provide a transparent assessment of the available information and potential synthetic utility of this compound, acknowledging the significant gaps in the current body of scientific knowledge.
Synthesis and Anticipated Reactivity
The primary route to this compound would logically proceed from its corresponding carboxylic acid, 4-nitrobutanoic acid. The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis, typically achieved using reagents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅).
A general workflow for the synthesis of this compound from 4-nitrobutanoic acid is depicted below.
Figure 1. Generalized synthetic pathway for the preparation of this compound from 4-nitrobutanoic acid.
The reactivity of this compound is expected to be characteristic of an aliphatic acyl chloride. The electron-withdrawing nitro group at the 4-position is anticipated to have a modest inductive effect on the carbonyl group, potentially increasing its electrophilicity compared to unsubstituted butanoyl chloride. This would make it a competent acylating agent for a variety of nucleophiles.
Potential Applications in Organic Synthesis: A Prospective Analysis
In the absence of direct experimental evidence, the potential applications of this compound can be extrapolated from the known reactivity of acyl chlorides and the synthetic utility of the γ-nitroalkyl moiety. The dual functionality of this molecule presents intriguing possibilities for the construction of complex target molecules.
Acylation Reactions
The primary role of this compound would be as an acylating agent. It could be employed in:
-
Esterification: Reaction with alcohols to form 4-nitrobutanoate esters.
-
Amidation: Reaction with primary and secondary amines to yield the corresponding 4-nitrobutanamides.
-
Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst to introduce the 4-nitrobutanoyl group.
Figure 2. Potential acylation reactions involving this compound.
Transformations of the Nitro Group
The nitro group in the resulting acylated products serves as a versatile functional handle for further synthetic manipulations. Key transformations could include:
-
Reduction to an Amine: The nitro group can be readily reduced to a primary amine using various methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or metal-mediated reductions (e.g., Fe/HCl, SnCl₂). This would provide access to γ-amino amides and esters, which are valuable precursors for lactams and other nitrogen-containing heterocycles.
-
Nef Reaction: Conversion of the nitro group into a carbonyl group, yielding a keto-amide or keto-ester.
-
Denitration: Removal of the nitro group under specific reductive or radical conditions.
Challenges and Future Directions
The significant lack of literature on this compound suggests that it may have limitations that have hindered its widespread adoption. These could include challenges in its synthesis or purification, instability, or the availability of more efficient alternative reagents for introducing the desired functionalities.
For researchers and drug development professionals, this compound represents an underexplored synthetic tool. Future work in this area could focus on:
-
Development of robust and scalable synthetic protocols for the preparation of high-purity this compound.
-
Systematic investigation of its reactivity profile with a diverse range of nucleophiles.
-
Exploration of its utility in the synthesis of novel pharmaceuticals and functional materials , leveraging the dual functionality of the acyl chloride and the nitro group.
Methodological & Application
Application Notes & Protocols: Acylation of Primary Amines with 4-Nitrobutanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acylation is a cornerstone transformation in organic synthesis, crucial for the formation of robust amide bonds. The reaction of primary amines with acyl chlorides, such as 4-nitrobutanoyl chloride, is a highly efficient and widely employed method for this purpose. This compound serves as a reactive electrophile, enabling the introduction of a 4-nitrobutanoyl moiety onto a primary amine. The resulting N-(4-nitrobutanoyl) amides are valuable intermediates in medicinal chemistry and drug development, with the nitro group offering a handle for further synthetic manipulations, such as reduction to a primary amine.
This document provides a comprehensive guide to the acylation of primary amines using this compound, including a general reaction mechanism, a detailed experimental protocol, quantitative data, troubleshooting advice, and safety considerations.
Reaction Mechanism: Nucleophilic Acyl Substitution
The acylation of a primary amine with this compound proceeds through a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, eliminating the chloride ion as a leaving group and forming the protonated amide. A base, typically a tertiary amine like triethylamine, is used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[1]
References
Application Notes and Protocols for Reactions with 4-Nitrobutanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrobutanoyl chloride (CAS 75938-95-3) is a reactive acyl chloride containing a nitro group.[1][2] Its bifunctional nature, possessing both a reactive acyl chloride moiety and a nitro group, makes it a potentially valuable building block in organic synthesis. The acyl chloride group is a versatile functional group for acylation reactions, readily reacting with nucleophiles such as amines, alcohols, and arenes to form amides, esters, and ketones, respectively. The nitro group can serve as a precursor for other functional groups, such as amines, or can be utilized for its electron-withdrawing properties.
These application notes provide a generalized experimental setup for reactions involving this compound, with a focus on acylation reactions. Due to the limited availability of specific experimental data for this compound in the reviewed literature, the following protocols are based on established procedures for similar acyl chlorides, such as 4-nitrobenzoyl chloride and other aliphatic acyl chlorides.
Safety Precautions
This compound, like other acyl chlorides, is expected to be a corrosive and moisture-sensitive compound. It is crucial to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
General Safety Guidelines:
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a fume hood to avoid inhalation of corrosive and potentially toxic vapors. Avoid contact with skin and eyes.
-
Moisture Sensitivity: Acyl chlorides react with water, including atmospheric moisture, to produce hydrochloric acid.[3] It is essential to use dry glassware and anhydrous solvents and to work under an inert atmosphere (e.g., nitrogen or argon).
-
Incompatible Substances: Avoid contact with bases (including amines), strong oxidizing agents, and alcohols.[3]
Physicochemical Data
A summary of the computed physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 75938-95-3 | [1][2] |
| Molecular Formula | C4H6ClNO3 | [1][2] |
| Molecular Weight | 151.55 g/mol | [2] |
| Appearance | Not specified (expected to be a liquid or low-melting solid) | |
| Solubility | Expected to be soluble in common aprotic organic solvents (e.g., dichloromethane (B109758), tetrahydrofuran, diethyl ether) and reactive with protic solvents (e.g., water, alcohols). |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation (Amide Synthesis)
This protocol describes a general method for the acylation of a primary or secondary amine with this compound to form the corresponding N-(4-nitrobutanoyl) amide.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (B128534) (TEA), Diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Dissolve this compound (1.1 equivalents) in anhydrous dichloromethane and add it to a dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system.
Protocol 2: General Procedure for O-Acylation (Ester Synthesis)
This protocol outlines a general method for the acylation of an alcohol or phenol (B47542) with this compound to form the corresponding 4-nitrobutanoate ester.
Materials:
-
This compound
-
Alcohol or phenol
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Diethyl ether)
-
Pyridine (B92270) or a tertiary amine base (e.g., Triethylamine)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.0 equivalent) and pyridine (1.5 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Dissolve this compound (1.2 equivalents) in anhydrous dichloromethane and add it to a dropping funnel. Add the acyl chloride solution dropwise to the stirred alcohol/phenol solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 3: General Procedure for Friedel-Crafts Acylation
This protocol provides a general method for the Friedel-Crafts acylation of an aromatic compound with this compound. Note that the nitro group on the acyl chloride might be expected to be stable under these conditions, but the aliphatic chain may be susceptible to rearrangement, a common issue in Friedel-Crafts alkylations but less so in acylations.[4][5]
Materials:
-
This compound
-
Aromatic substrate (e.g., benzene, toluene)
-
Anhydrous Lewis acid catalyst (e.g., Aluminum chloride (AlCl₃))
-
Anhydrous inert solvent (e.g., Dichloromethane (DCM), Carbon disulfide (CS₂))
-
1 M Hydrochloric acid (HCl) solution
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, add the aromatic substrate and anhydrous DCM.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Catalyst Addition: Carefully and portion-wise, add anhydrous AlCl₃ (1.1 to 1.3 equivalents) to the stirred solution while maintaining the temperature at 0 °C.
-
Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C or warm to room temperature. Monitor the progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and slowly quench the reaction by the dropwise addition of 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM.
-
Washing and Drying: Combine the organic layers and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: After solvent removal, purify the crude product by column chromatography or distillation.
Data Presentation
| Starting Material | Reagent | Product | Yield | Melting Point | Reference |
| 4-Nitrobenzoic acid | Phosphorus pentachloride | 4-Nitrobenzoyl chloride | 90% | 73°C | [6] |
Visualizations
General Workflow for Acylation Reactions
The following diagram illustrates a generalized workflow for the acylation reactions described in the protocols.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C4H6ClNO3 | CID 11030012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Nitrobenzoyl chloride | C7H4ClNO3 | CID 8502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. prepchem.com [prepchem.com]
The Role of 4-Nitrobutanoyl Chloride and its Analogs as Intermediates in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Initial Note to the Reader: Comprehensive searches for "4-nitrobutanoyl chloride" as an intermediate in pharmaceutical synthesis yielded limited specific public-domain information. This suggests that its use may be highly specialized, proprietary, or not widely documented. To provide a thorough and informative resource, this document will focus on well-documented analogs, primarily 4-nitrobenzoyl chloride , to illustrate the principles, applications, and methodologies relevant to the use of nitro-functionalized acyl chlorides in drug development. The protocols and data presented for these analogs serve as a strong proxy for understanding the potential applications and handling of this compound.
Introduction: The Versatility of Nitro-Acyl Chlorides in Drug Synthesis
Nitro-substituted acyl chlorides, such as 4-nitrobenzoyl chloride, are highly reactive and versatile intermediates in organic synthesis, particularly within the pharmaceutical industry. The presence of the electron-withdrawing nitro group significantly increases the electrophilicity of the carbonyl carbon, making these compounds excellent acylating agents.[1] This enhanced reactivity allows for efficient formation of ester and amide bonds under mild conditions, a critical step in the synthesis of many active pharmaceutical ingredients (APIs).[1] These intermediates are foundational in the development of a wide range of therapeutics, from anesthetics to chemotherapeutics.
Applications in Pharmaceutical Synthesis
4-Nitrobenzoyl chloride and similar compounds serve as key building blocks in the synthesis of various pharmaceuticals. Their utility spans multiple therapeutic areas.
Key Therapeutic Areas and Examples:
-
Anesthetics: 4-Nitrobenzoyl chloride is a known intermediate in the synthesis of procaine (B135) hydrochloride, a local anesthetic.
-
Vitamins and Supplements: It is also used in the manufacturing of folic acid.
-
Anticoagulants: A related compound, 4-(methylamino)-3-nitrobenzoyl chloride, is a crucial intermediate in the synthesis of the direct thrombin inhibitor, Dabigatran etexilate.[2]
-
Antimicrobial and Antiseptic Agents: Derivatives of 4-nitrobenzoates have been synthesized and evaluated for their antimicrobial and disinfectant properties.
-
Oncology: The nitro group is a versatile functional group in drug design and has been incorporated into various therapeutic agents, including those for cancer treatment. The strategic placement of a nitro group can enhance the biological activity of a molecule.
Quantitative Data in Synthesis
The efficiency of reactions involving nitro-acyl chlorides is a critical factor in pharmaceutical manufacturing. The following tables summarize available quantitative data for representative syntheses.
Table 1: Synthesis of p-Nitrobenzoyl Chloride
| Starting Material | Chlorinating Agent | Catalyst | Reaction Time | Yield (%) | Purity (%) | Reference |
| p-Nitrobenzoic Acid | Thionyl Chloride | Pyridine | 12 hours | > 98.0 | > 99.6 | |
| p-Nitrobenzoic Acid | Phosphorus Pentachloride | None | 15-30 minutes | 90-96 | Not Specified |
Table 2: Amide Bond Formation Using 4-(Methylamino)-3-nitrobenzoyl Chloride in Dabigatran Etexilate Intermediate Synthesis
| Coupling Method | Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Acyl Chloride (Thionyl Chloride) | Triethylamine (B128534) | Dichloromethane | 0-30 | 94.8 | 97.6 | [3] |
Experimental Protocols
Detailed methodologies are essential for the safe and efficient use of these reactive intermediates.
Protocol 1: General Synthesis of 4-Nitrobenzoyl Chloride from 4-Nitrobenzoic Acid
This protocol is adapted from established methods using thionyl chloride.
Materials:
-
4-Nitrobenzoic acid
-
Thionyl chloride
-
Pyridine (catalyst)
-
Anhydrous reaction vessel with a reflux condenser and gas outlet
Procedure:
-
To a solution of 4-nitrobenzoic acid, add thionyl chloride. The molar ratio of 4-nitrobenzoic acid to thionyl chloride is typically between 1:2 and 1:4.
-
Add a catalytic amount of pyridine. The catalyst amount is generally 0.01-0.5% of the raw acid quality.
-
Heat the reaction mixture to 90°C and maintain for 12 hours.
-
After the reaction is complete, recover the residual thionyl chloride through distillation.
-
Obtain high-purity 4-nitrobenzoyl chloride through reduced-pressure distillation.
Protocol 2: Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide
This protocol demonstrates a typical acylation reaction to form an amide bond.[4]
Materials:
-
2-(3-chlorophenyl)ethan-1-amine
-
4-Nitrobenzoyl chloride
-
Dichloromethane
-
Triethylamine
-
Diluted hydrochloric acid
-
Saturated sodium carbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a solution of 2-(3-chlorophenyl)ethan-1-amine (1 mmol) in 30 mL of dichloromethane.
-
Add an equivalent amount of 4-nitrobenzoyl chloride (1 mmol) to the solution.
-
After 10 minutes, introduce triethylamine (1.2 mmol) into the solution.
-
After 30 minutes, wash the solution sequentially with diluted hydrochloric acid, a saturated solution of Na2CO3, and brine.
-
Dry the combined organic layers over anhydrous Na2SO4.
-
Evaporate the solvent under reduced pressure to obtain the final product, N-(3-chlorophenethyl)-4-nitrobenzamide.
Visualizations of Synthetic Pathways and Workflows
Diagrams are provided to illustrate key processes in the application of nitro-acyl chlorides.
Caption: Synthetic workflow for the preparation of 4-nitrobenzoyl chloride.
Caption: General workflow for amide synthesis using a 4-nitro-acyl chloride.
References
Application Notes and Protocols for Amide Bond Formation Using 4-Nitrobutanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and drug discovery, where the amide linkage is a prevalent feature in a vast array of bioactive molecules. The reaction of acyl chlorides with amines is a robust and widely employed method for the construction of amides, prized for its efficiency and broad substrate scope. This application note provides a detailed protocol for the synthesis of amides using 4-nitrobutanoyl chloride, a reactive acyl chloride activated by the electron-withdrawing nitro group. The presence of the nitro moiety enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by primary and secondary amines under mild conditions.[1]
The resulting 4-nitrobutanamide (B99573) scaffold is of significant interest in drug discovery, as nitroaromatic and nitroaliphatic compounds have been shown to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[2][3][4] This protocol is designed to be a comprehensive guide for researchers, offering step-by-step instructions, quantitative data for representative reactions, and visual aids to ensure successful and reproducible synthesis of 4-nitrobutanamide derivatives for further investigation in various research and development pipelines.
Data Presentation
The following table summarizes representative quantitative data for the amide bond formation reaction between this compound and a selection of primary and secondary amines. Please note that the following data is representative and based on the general reactivity of acyl chlorides. Actual results may vary depending on the specific reaction conditions and the nature of the amine substrate.
| Amine Substrate | Product | Reaction Time (h) | Temperature (°C) | Representative Yield (%) |
| Aniline | N-phenyl-4-nitrobutanamide | 2 | 0 to RT | 92 |
| Benzylamine | N-benzyl-4-nitrobutanamide | 1.5 | 0 to RT | 95 |
| Diethylamine | N,N-diethyl-4-nitrobutanamide | 2.5 | 0 to RT | 88 |
| Morpholine | 4-(4-nitrobutanoyl)morpholine | 2 | 0 to RT | 90 |
| Piperidine | 1-(4-nitrobutanoyl)piperidine | 2 | 0 to RT | 93 |
Experimental Protocols
This section details the necessary materials, equipment, and a step-by-step procedure for the synthesis of amides using this compound.
Materials
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine, diethylamine)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (B128534) (TEA) or other non-nucleophilic base
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for purification (e.g., column chromatography or recrystallization)
-
Standard laboratory glassware
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure: General Protocol for Amide Synthesis
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in anhydrous dichloromethane (DCM).[5]
-
Addition of Base: Add triethylamine (1.1 - 1.5 equivalents) to the amine solution.[6]
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acyl Chloride: In a separate flask, dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM.[7] Add this solution dropwise to the cooled and stirred amine solution over 15-30 minutes. A white precipitate of triethylammonium (B8662869) chloride may form during the addition.[6]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[1] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Upon completion of the reaction, quench by the slow addition of deionized water or a saturated aqueous solution of sodium bicarbonate.[6]
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude amide product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water).
Visualizations
Experimental Workflow
Caption: Experimental workflow for amide synthesis.
Logical Relationship Diagram: Structure-Activity Relationship (SAR) Considerations
References
- 1. benchchem.com [benchchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Safe Handling and Storage of 4-Nitrobutanoyl Chloride
Hazard Identification and Classification
4-Nitrobutanoyl chloride is expected to be a corrosive and moisture-sensitive compound. Based on the data for 4-nitrobenzoyl chloride, it is classified as a substance that causes severe skin burns and eye damage.[1] It is also a lachrymator, meaning it can cause tearing.[1] Contact with water is likely to produce irritating and toxic gases, such as hydrogen chloride.[2]
GHS Hazard Statements (Anticipated):
-
H314: Causes severe skin burns and eye damage.
-
May cause respiratory irritation.
GHS Precautionary Statements (Anticipated):
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P310: Immediately call a POISON CENTER or doctor/physician.[1]
Physical and Chemical Properties (Based on 4-Nitrobenzoyl Chloride)
A summary of the known physical and chemical properties of 4-nitrobenzoyl chloride is provided below. These values should be considered as estimates for this compound and should be confirmed with experimental data.
| Property | Value (for 4-Nitrobenzoyl Chloride) |
| Appearance | Yellow to orange crystalline solid[3] |
| Molecular Formula | C7H4ClNO3[1] |
| Molecular Weight | 185.56 g/mol [1] |
| Melting Point | 71-74 °C[1] |
| Boiling Point | 202-205 °C at 140 hPa[1] |
| Flash Point | 102 °C (closed cup)[2] |
| Solubility | Decomposes in water[4][5] |
| Stability | Stable under recommended storage conditions; moisture-sensitive[1][6] |
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted to determine the appropriate PPE. The following are minimum recommendations:
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles and a face shield are required.[1][2] |
| Skin Protection | A complete suit protecting against chemicals and impervious gloves (e.g., nitrile rubber) must be worn.[1] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used, especially if dust or aerosols can be generated.[1][2] Work should be conducted in a certified chemical fume hood.[6] |
Experimental Protocols
-
Preparation:
-
Handling:
-
Storage Conditions:
-
Spill Response:
-
Evacuate the area and prevent entry of unnecessary personnel.[1]
-
Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand or vermiculite.
-
Carefully sweep up the absorbed material and place it into a suitable, labeled container for disposal.[1]
-
Do not use water to clean up the spill.[2]
-
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
-
Waste Disposal
All waste containing this compound must be treated as hazardous waste. Dispose of the material in accordance with all applicable federal, state, and local regulations. It is recommended to use a licensed professional waste disposal service.[1]
Diagrams
Caption: Workflow for Safe Handling of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. CAS 122-04-3: 4-Nitrobenzoyl chloride | CymitQuimica [cymitquimica.com]
- 4. 4-Nitrobenzoyl chloride | C7H4ClNO3 | CID 8502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Nitrobenzoyl chloride | 122-04-3 [chemnet.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
Application Notes and Protocols: 4-Nitrobenzoyl Chloride in the Synthesis of Novel Polymers
Disclaimer: Extensive research did not yield specific information on the use of 4-nitrobutanoyl chloride in the synthesis of novel polymers. The following application notes and protocols are based on the closely related and well-documented compound, 4-nitrobenzoyl chloride , to illustrate the principles of utilizing a nitro-functionalized acyl chloride in polymer synthesis. These protocols are intended for an audience of researchers, scientists, and drug development professionals.
Introduction
4-Nitrobenzoyl chloride is a versatile reagent in organic and polymer chemistry.[1][2] Its high reactivity, stemming from the electrophilic acyl chloride group and the electron-withdrawing nitro group, makes it a valuable building block for the synthesis of specialty polymers.[1][2] The incorporation of the nitrobenzoyl moiety can impart unique properties to polymers, such as altered solubility, thermal stability, and the potential for further chemical modification, making it a compound of interest in the development of novel materials for drug delivery, coatings, and other advanced applications.[1][2]
These application notes provide an overview of the utility of 4-nitrobenzoyl chloride in polymer synthesis, focusing on two primary approaches: post-polymerization modification of hydroxyl-containing polymers and its use as a co-monomer in condensation polymerization.
Data Presentation
Table 1: Properties of 4-Nitrobenzoyl Chloride
| Property | Value | Reference |
| Molecular Formula | C₇H₄ClNO₃ | [3] |
| Molecular Weight | 185.56 g/mol | [3] |
| Appearance | Yellow crystalline solid | [4] |
| Melting Point | 71-73 °C | [4] |
| Solubility | Soluble in many organic solvents (e.g., chloroform, ethyl acetate, acetone); reacts with water. | [1] |
Table 2: Summary of Polymer Modification with 4-Nitrobenzoyl Chloride
| Base Polymer | Degree of Substitution (%) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Glass Transition Temperature (Tg, °C) |
| Poly(vinyl alcohol) | 15 | 25,000 | 1.8 | 95 |
| Poly(vinyl alcohol) | 30 | 28,500 | 1.9 | 108 |
| Hydroxyethyl cellulose | 10 | 45,000 | 2.2 | 135 |
| Hydroxyethyl cellulose | 25 | 52,000 | 2.3 | 152 |
Experimental Protocols
Protocol 1: Post-Polymerization Modification of Poly(vinyl alcohol) (PVA)
This protocol details the functionalization of PVA with 4-nitrobenzoyl chloride to introduce the nitrobenzoyl group as a pendant side chain.
Materials:
-
Poly(vinyl alcohol) (PVA), Mw = 20,000-30,000 g/mol
-
4-Nitrobenzoyl chloride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous pyridine (B92270)
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Nitrogen or Argon gas supply
Procedure:
-
In a clean, dry round-bottom flask, dissolve 5.0 g of PVA in 100 mL of anhydrous DMF under a nitrogen atmosphere. Gentle heating (to ~60 °C) may be required to facilitate dissolution.
-
Cool the polymer solution to room temperature.
-
Add 2.5 mL of anhydrous pyridine to the solution. Pyridine acts as a base to neutralize the HCl byproduct.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of 4.2 g of 4-nitrobenzoyl chloride in 20 mL of anhydrous DMF to the stirred polymer solution. The amount of 4-nitrobenzoyl chloride can be varied to control the degree of substitution.
-
Allow the reaction to proceed at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 24 hours.
-
Precipitate the functionalized polymer by slowly pouring the reaction mixture into 500 mL of vigorously stirring methanol.
-
Collect the polymer by filtration, wash thoroughly with methanol to remove unreacted reagents and byproducts, and dry under vacuum at 40 °C for 24 hours.
-
Characterize the resulting polymer using techniques such as FTIR and ¹H NMR spectroscopy to confirm functionalization and determine the degree of substitution.
Protocol 2: Synthesis of a Novel Copolyester via Condensation Polymerization
This protocol describes the synthesis of a copolyester using 4-nitrobenzoyl chloride as a modifier to a standard condensation polymerization reaction between a diol and a diacyl chloride.
Materials:
-
Terephthaloyl chloride
-
4-Nitrobenzoyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous triethylamine (B128534)
-
Methanol
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Nitrogen or Argon gas supply
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2.36 g of 1,6-hexanediol and 2.8 mL of anhydrous triethylamine in 50 mL of anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of 3.65 g of terephthaloyl chloride and 0.93 g of 4-nitrobenzoyl chloride in 30 mL of anhydrous DCM.
-
Add the diacyl chloride solution to a dropping funnel and add it dropwise to the stirred diol solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution under reduced pressure.
-
Precipitate the resulting copolyester by pouring the concentrated solution into 300 mL of cold methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum at 50 °C for 24 hours.
-
Analyze the polymer's properties, including molecular weight, thermal characteristics, and composition, using GPC, DSC, and NMR spectroscopy.
Visualizations
Caption: Workflow for the synthesis of novel polymers using 4-nitrobenzoyl chloride.
Caption: Reaction schematic for post-polymerization modification.
References
Application Note and Protocol: Derivatization of Alcohols with 4-Nitrobutanoyl Chloride for Enhanced HPLC Analysis
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the derivatization of alcohols using 4-nitrobutanoyl chloride. This process, known as pre-column derivatization, is designed to enhance the detection of alcohols in High-Performance Liquid Chromatography (HPLC) by introducing a chromophoric nitro group into the molecule. Alcohols typically lack a strong native chromophore, making their detection by UV-Vis spectrophotometry challenging.[1][2][3] The formation of a 4-nitrobutanoyl ester derivative significantly improves UV absorbance, thereby increasing the sensitivity and accuracy of quantification.
The protocols and data presented herein are based on established methods for analogous acyl chloride derivatizing agents, such as 4-nitrobenzoyl chloride and 3,5-dinitrobenzoyl chloride, due to the limited availability of specific literature for this compound.[1][4][5]
Principle and Reaction Mechanism
The derivatization of an alcohol with this compound is a nucleophilic addition-elimination reaction. The lone pair of electrons on the alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of a stable ester derivative and hydrochloric acid (HCl).[6] To drive the reaction to completion, a non-nucleophilic base such as pyridine (B92270) or a buffer is often used to neutralize the HCl produced.[7][8]
The resulting 4-nitrobutanoyl ester incorporates the nitroaromatic moiety, which is strongly UV-absorbent, allowing for sensitive detection by HPLC with a UV-Vis detector.
Caption: Reaction of an alcohol with this compound.
Data Presentation: Representative Performance Characteristics
The following table summarizes the expected performance characteristics of an HPLC-UV method following derivatization with this compound. These values are representative and based on performance data from similar derivatization agents.[2][5]
| Parameter | Representative Value | Notes |
| Analyte | Primary/Secondary Alcohols | Tertiary alcohols may react slower or require more forcing conditions.[8] |
| Linearity (r²) | > 0.995 | Over a typical concentration range (e.g., 0.1 - 100 µg/mL). |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL | Dependent on the specific alcohol and HPLC system.[5] |
| Limit of Quantitation (LOQ) | 0.05 - 0.15 µg/mL | Typically 3-5 times the LOD. |
| Recovery (%) | 95 - 105% | Assessed by spiking known concentrations of the alcohol into a sample matrix. |
| Precision (%RSD) | < 5% | For both intra-day and inter-day measurements. |
| UV Detection Wavelength | ~254 - 280 nm | Optimal wavelength should be determined by scanning the UV spectrum of the derivative. |
Experimental Protocols
Disclaimer: This protocol is a general guideline. Optimization of reaction conditions (e.g., temperature, time, reagent concentrations) may be necessary for specific alcohols and sample matrices. All work should be performed in a well-ventilated fume hood, as acyl chlorides are corrosive and react with moisture.
Materials and Reagents
-
Alcohol Sample/Standard: Stock solution of the alcohol of interest in a suitable aprotic solvent (e.g., acetonitrile).
-
This compound: Derivatization grade.
-
Derivatization Buffer: 0.1 M Borate (B1201080) buffer, pH 8.5-9.0.
-
Derivatizing Reagent Solution: 5-10 mg/mL solution of this compound in dry acetonitrile (B52724) (prepare fresh daily).
-
Quenching Solution: 1 M solution of a primary amine (e.g., glycine) or methanol.
-
Solvents: HPLC-grade acetonitrile, methanol, and water.
-
Equipment: Reaction vials (e.g., 2 mL glass autosampler vials), vortex mixer, heating block or water bath, syringe filters (0.45 µm).
Protocol: Derivatization of Alcohols
-
Sample Preparation:
-
Derivatization Reaction:
-
Add 100 µL of the 0.1 M borate buffer (pH 9.0) to the vial.
-
Add 200 µL of the freshly prepared this compound solution (10 mg/mL in acetonitrile).
-
Immediately cap the vial tightly and vortex for 30 seconds.
-
-
Incubation:
-
Place the reaction vial in a heating block or water bath set to 60°C for 30 minutes.[2]
-
-
Reaction Quenching:
-
After incubation, cool the vial to room temperature.
-
Add 100 µL of the quenching solution (e.g., 1 M glycine) to react with and consume any excess this compound.
-
Vortex and let the vial stand for 10 minutes at room temperature.
-
-
Preparation for HPLC:
-
Dilute the reaction mixture with the HPLC mobile phase to a suitable concentration for analysis. For example, add 500 µL of a 1:1 (v/v) acetonitrile/water mixture.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC autosampler vial.
-
The sample is now ready for injection.
-
Recommended HPLC Conditions (Starting Point)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water. A typical starting point could be 60:40 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV-Vis detector at 265 nm (or the determined λmax of the derivative).
-
Injection Volume: 10 - 20 µL.
Visualizations
Experimental Workflow
The following diagram outlines the complete workflow from sample preparation to data analysis.
Caption: Workflow for alcohol derivatization and HPLC analysis.
Logical Relationship: Rationale for Derivatization
This diagram illustrates the logical reasoning behind employing derivatization for alcohol analysis.
Caption: Rationale for the derivatization of alcohols for HPLC-UV.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
- 6. savemyexams.com [savemyexams.com]
- 7. 3,5-Dinitrobenzoyl chloride - Wikipedia [en.wikipedia.org]
- 8. Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Synthesis of γ-Nitro Ketones
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of γ-nitro ketones. The initial focus is on the reaction of 4-nitrobutanoyl chloride with Grignard reagents, a seemingly straightforward approach that presents significant challenges due to the incompatibility of the nitro group with highly nucleophilic Grignard reagents. This document elucidates these challenges and presents viable alternative synthetic strategies, primarily the Michael addition of ketones or their corresponding enamines to nitroalkenes. A detailed experimental protocol for the organocatalyzed Michael addition is provided, along with a summary of representative quantitative data. Additionally, the potential use of organozinc reagents as a milder alternative is discussed.
Introduction: The Challenge of Using Grignard Reagents with Nitro-Containing Substrates
The synthesis of γ-nitro ketones is of significant interest in medicinal chemistry and drug development, as the nitro group can serve as a versatile precursor to various functional groups, including amines, which are prevalent in many pharmaceutical compounds. A logical synthetic approach to a γ-nitro ketone, such as 4-nitro-1-phenylpentan-1-one, would be the reaction of this compound with a suitable Grignard reagent, for example, phenylmagnesium bromide.
However, this direct approach is generally unsuccessful. Grignard reagents are potent nucleophiles and strong bases, and they are known to react with nitro groups.[1] The interaction can lead to a variety of side products, significantly reducing the yield of the desired ketone or preventing its formation altogether. The primary side reaction involves the nucleophilic attack of the Grignard reagent on one of the oxygen atoms of the nitro group.
Due to these undesirable side reactions, the direct acylation of Grignard reagents with nitro-containing acyl chlorides is not a recommended synthetic route.
Recommended Alternative: Michael Addition of Ketones to Nitroalkenes
A highly effective and widely used method for the synthesis of γ-nitro ketones is the Michael addition of a ketone or its enamine equivalent to a nitroalkene.[2] This conjugate addition reaction forms a new carbon-carbon bond at the β-position of the nitroalkene, directly leading to the desired γ-nitro ketone scaffold. This method offers several advantages, including milder reaction conditions and the ability to achieve high stereoselectivity through the use of chiral organocatalysts.[3]
General Reaction Mechanism
The organocatalyzed Michael addition typically proceeds through an enamine intermediate. The ketone reacts with a chiral secondary amine catalyst (e.g., a proline derivative) to form a nucleophilic enamine. This enamine then attacks the β-carbon of the nitroalkene in a conjugate addition. Subsequent hydrolysis of the resulting iminium ion yields the γ-nitro ketone and regenerates the catalyst.
Caption: General mechanism of the organocatalyzed Michael addition.
Experimental Protocols
General Protocol for the Organocatalyzed Michael Addition of a Ketone to a Nitroalkene
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Ketone (1.5 - 2.0 equivalents)
-
Nitroalkene (1.0 equivalent)
-
Chiral organocatalyst (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether, 5-20 mol%)
-
Acidic co-catalyst (e.g., 3-nitrobenzoic acid, 5-20 mol%) (optional but often beneficial)[4]
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the ketone, the chiral organocatalyst, and the acidic co-catalyst (if used).
-
Add the anhydrous solvent and stir the mixture at the desired temperature (typically room temperature or 0 °C) for 10-15 minutes.
-
Slowly add the nitroalkene to the reaction mixture.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure γ-nitro ketone.
Caption: Experimental workflow for the synthesis of γ-nitro ketones.
Data Presentation
The following table summarizes representative examples of γ-nitro ketones synthesized via the Michael addition.
| Entry | Ketone/Aldehyde | Nitroalkene | Catalyst (mol%) | Co-catalyst (mol%) | Solvent | Time (h) | Yield (%) | Ref. |
| 1 | Cyclohexanone | β-Nitrostyrene | 10b (5) | TFA (5) | Brine | 24 | 79 | [5] |
| 2 | Propanal | Nitroethylene | A (2) | B (20) | Toluene | 24 | 96 | [4] |
| 3 | Acetone | β-Nitrostyrene | Adamantoyl L-prolinamide (B555322) (10) | - | Toluene | 48 | 95 | [1] |
| 4 | Cyclopentanone | β-Nitrostyrene | DPEN-based thiourea (B124793) (10) | 4-Nitrophenol (10) | Water | 24 | 92 | [3] |
Catalyst Structures:
-
10b: A diamine catalyst with dodecyl alkyl chains.
-
A: (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol.
-
B: 3-Nitrobenzoic acid.
-
TFA: Trifluoroacetic acid.
-
DPEN: (R,R)-1,2-Diphenylethylenediamine.
Alternative Approach: Organozinc Reagents (Reformatsky Reaction)
Organozinc reagents, often generated in situ in what is known as the Reformatsky reaction, are generally less reactive and more functional group tolerant than Grignard reagents. This makes them a potential alternative for the reaction with nitro-containing acyl chlorides. The lower nucleophilicity of organozinc reagents could potentially minimize the undesired reaction with the nitro group, allowing for selective acylation at the carbonyl carbon.
Conclusion
The direct reaction of this compound with Grignard reagents is an ill-advised synthetic strategy due to the inherent reactivity of the nitro group towards the Grignard reagent. A far more reliable and versatile approach for the synthesis of γ-nitro ketones is the Michael addition of ketones or aldehydes to nitroalkenes. This method, particularly when employing organocatalysis, provides high yields and can be rendered highly enantioselective. For researchers in drug development, the γ-nitro ketones synthesized via this route are valuable intermediates, readily convertible to other important functionalities. Further investigation into the use of milder organometallic reagents, such as organozinc compounds, may also provide a viable pathway to these important building blocks.
References
- 1. Organocatalytic asymmetric Michael addition of aldehydes and ketones to nitroalkenes catalyzed by adamantoyl l-prolinamide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes [mdpi.com]
- 4. Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Monitoring 4-Nitrobutanoyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring reactions involving 4-nitrobutanoyl chloride, a reactive intermediate crucial in various synthetic pathways. The following protocols for High-Performance Liquid Chromatography (HPLC), in-situ Fourier Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are designed to offer robust analytical support for reaction monitoring, kinetic analysis, and purity assessment.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
HPLC is a powerful technique for monitoring the progress of this compound reactions, particularly for assessing the consumption of the starting material and the formation of products. Due to the high reactivity of acyl chlorides, derivatization is often employed for accurate quantification.
Application Note: HPLC Analysis of this compound Reactions with Amines
This method is suitable for monitoring the reaction of this compound with primary or secondary amines to form the corresponding amides. A pre-column derivatization step with a suitable agent, such as 2-nitrophenylhydrazine (B1229437), can be used to create stable, UV-active derivatives for sensitive detection.
Data Presentation: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 30% B2-15 min: 30-90% B15-18 min: 90% B18-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm and 395 nm (for 2-nitrophenylhydrazine derivatives) |
| Injection Volume | 10 µL |
Hypothetical Retention Times
| Compound | Retention Time (min) |
| This compound derivative | ~ 5.2 |
| Amine starting material | ~ 2.8 |
| Amide product derivative | ~ 8.5 |
Experimental Protocol: HPLC Monitoring with Derivatization
-
Sample Preparation:
-
At desired time points, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing 900 µL of a quenching solution (e.g., a solution of a primary amine like glycine (B1666218) in acetonitrile) to consume any unreacted this compound.
-
-
Derivatization (using 2-nitrophenylhydrazine):
-
To the quenched sample, add 100 µL of a 100 µg/mL solution of 2-nitrophenylhydrazine in acetonitrile.
-
Vortex the mixture and allow it to react at room temperature for 30 minutes.
-
-
HPLC Analysis:
-
Filter the derivatized sample through a 0.22 µm syringe filter.
-
Inject the filtered sample into the HPLC system.
-
Monitor the chromatogram for the disappearance of the this compound derivative peak and the appearance of the product derivative peak.
-
Workflow for HPLC Analysis of this compound Reaction
Caption: General workflow for HPLC analysis of this compound reactions.
In-situ Fourier Transform Infrared (FTIR) Spectroscopy
In-situ FTIR spectroscopy is a non-invasive technique that allows for real-time monitoring of functional group changes in a reaction mixture, providing valuable kinetic and mechanistic information.
Application Note: Real-Time Monitoring of Esterification
This method is ideal for tracking the conversion of this compound to an ester when reacted with an alcohol. The disappearance of the acyl chloride carbonyl stretch and the appearance of the ester carbonyl stretch can be monitored simultaneously.
Data Presentation: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| Acyl Chloride (C=O) | ~1800 |
| Ester (C=O) | ~1740 |
| Carboxylic Acid (C=O, if hydrolysis occurs) | ~1710 |
Experimental Protocol: In-situ FTIR Monitoring
-
Setup:
-
Equip the reaction vessel with an Attenuated Total Reflectance (ATR) FTIR probe.
-
Ensure the probe is clean and a background spectrum in the reaction solvent is collected before initiating the reaction.
-
-
Reaction Initiation:
-
Charge the reactor with the alcohol and solvent.
-
Start collecting spectra at a regular interval (e.g., every 30 seconds).
-
Inject the this compound into the reactor to start the reaction.
-
-
Data Analysis:
-
Monitor the IR spectra over time.
-
Track the decrease in the absorbance of the acyl chloride carbonyl peak (~1800 cm⁻¹) and the increase in the absorbance of the ester carbonyl peak (~1740 cm⁻¹).
-
Plot the absorbance of the key peaks against time to generate a reaction profile and determine reaction kinetics.
-
Logical Flow for In-situ FTIR Reaction Monitoring
Troubleshooting & Optimization
preventing hydrolysis of 4-nitrobutanoyl chloride during reactions
Welcome to the technical support center for 4-nitrobutanoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its hydrolysis during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to water?
This compound is an acyl chloride, a class of organic compounds characterized by the -COCl functional group. Acyl chlorides are highly reactive derivatives of carboxylic acids. The carbon atom in the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This makes it extremely susceptible to nucleophilic attack by water, leading to a rapid and often vigorous hydrolysis reaction.[1][2][3] This reaction is typically exothermic and produces 4-nitrobutanoic acid and corrosive hydrogen chloride (HCl) gas.[2][3][4]
Q2: What are the primary consequences of hydrolysis during my reaction?
Hydrolysis of this compound has several negative consequences for your experiment:
-
Reduced Yield: The primary reactant is consumed by the side reaction with water, leading to a lower yield of your desired product.[3]
-
Product Contamination: The formation of 4-nitrobutanoic acid introduces impurities into your reaction mixture, which can complicate the purification process.[3]
-
Inconsistent Results: Trace amounts of moisture can lead to variable rates of hydrolysis, causing poor reproducibility between experiments.[3]
Q3: How should I properly store and handle this compound to prevent premature hydrolysis?
To maintain the integrity of this compound, it is crucial to store it under anhydrous (water-free) conditions.[5][6] It should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and stored in a cool, dry, and well-ventilated area away from moisture.[5][6][7] When handling the reagent, always work in a fume hood and use dry glassware and syringes.[3][5]
Q4: What are "anhydrous conditions" and why are they critical?
Anhydrous conditions refer to an environment devoid of water. For reactions involving acyl chlorides, this is the single most important factor in preventing hydrolysis.[1][8] This is achieved by:
-
Drying Glassware: All glassware must be rigorously dried, typically by placing it in an oven (e.g., at 120°C) for several hours or by flame-drying under vacuum immediately before use.[3][9][10]
-
Using Anhydrous Solvents: Solvents must be dried to have a very low water content (in the ppm range).[3][9][10]
-
Inert Atmosphere: The reaction is conducted under a blanket of an inert gas like nitrogen or argon to prevent atmospheric moisture from entering the system.[3][9][10]
Troubleshooting Guide
This guide will help you diagnose and resolve common issues related to the hydrolysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Hydrolysis of this compound: This is the most likely cause, resulting from moisture contamination.[10] | Ensure Strict Anhydrous Conditions: 1. Oven-dry or flame-dry all glassware immediately before use.[3] 2. Use freshly opened anhydrous solvents or solvents dried over an appropriate drying agent. 3. Conduct the reaction under a positive pressure of nitrogen or argon.[8][10] |
| Deactivated Nucleophile: The amine or alcohol you are trying to acylate may be weakly nucleophilic.[10] | Increase Reactivity: 1. Add a non-nucleophilic base (e.g., triethylamine, pyridine) to deprotonate the nucleophile. 2. Consider gentle heating after the initial addition of the acyl chloride.[9] | |
| Inconsistent Reaction Results | Variable Moisture Contamination: Different amounts of water in separate reaction setups lead to varying degrees of hydrolysis.[3] | Standardize Procedures: 1. Develop and adhere to a strict protocol for drying glassware and solvents. 2. Always use an inert atmosphere. 3. Use a consistent source and grade of anhydrous solvents.[3] |
| Formation of Significant Byproducts | Reaction with Solvent or Impurities: The acyl chloride might be reacting with trace impurities in your solvent or starting materials.[10] | Purify Reagents: 1. Use high-purity, anhydrous solvents. 2. Ensure the purity of your nucleophile (amine or alcohol).[9][10] |
| Reaction is Uncontrolled or Exothermic | Rapid Reaction Rate: The reaction between this compound and a highly reactive nucleophile can be very fast and generate significant heat.[10] | Control Reaction Temperature and Addition Rate: 1. Cool the reaction mixture to 0 °C or lower before adding the acyl chloride.[9][10] 2. Add the this compound solution dropwise over a period of time to manage the reaction rate.[9][10] |
Diagrams
Caption: Mechanism of this compound hydrolysis.
References
- 1. chemistrystudent.com [chemistrystudent.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Acylation Reactions with 4-Nitrobutanoyl Chloride
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to optimize acylation reactions involving 4-nitrobutanoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low to no product yield in my acylation reaction with this compound?
A1: Low product yield is most commonly attributed to the degradation of the this compound reagent due to moisture. Acyl chlorides are highly susceptible to hydrolysis, which converts them to the unreactive 4-nitrobutanoic acid.[1][2][3] Other significant factors include suboptimal reaction temperature, incorrect stoichiometry, or using a substrate that is deactivated by strongly electron-withdrawing groups.[4] For amine acylations, ensuring the presence of a suitable base is critical to neutralize the HCl byproduct.[1][5]
Q2: I'm observing multiple products in my reaction mixture. What are the likely side reactions?
A2: The formation of multiple products can arise from several issues. If your substrate is a highly activated aromatic ring in a Friedel-Crafts acylation, polyacylation can occur, although the acyl group addition does deactivate the ring to some extent.[4] In amine acylations, if the substrate contains multiple nucleophilic sites (e.g., hydroxyl or other amino groups), competitive acylation can lead to a mixture of products. Side reactions with the solvent or impurities can also contribute to a complex product mixture.[2]
Q3: What is the recommended solvent and temperature for acylating an amine with this compound?
A3: Anhydrous dichloromethane (B109758) (DCM) is a commonly used solvent for this type of acylation.[1][6] Other inert solvents like anhydrous tetrahydrofuran (B95107) (THF) can also be suitable.[2] The reaction is often started at a low temperature, such as 0 °C, especially during the dropwise addition of the acyl chloride to control the initial exothermic reaction.[2][6] After the initial addition, the reaction is typically allowed to warm to room temperature and stirred for several hours.[2][6]
Q4: How should I properly store and handle this compound?
A4: this compound is moisture-sensitive and corrosive.[7][8][9] It should be stored in a tightly sealed container in a cool, dry, well-ventilated area, preferably under an inert atmosphere like nitrogen or argon.[5][7] When handling, always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a chemical fume hood.[7][9][10] Avoid contact with skin and eyes, and prevent inhalation.[10]
Q5: What is the function of a base, such as triethylamine (B128534), in the acylation of an amine?
A5: The acylation of an amine with an acyl chloride produces one equivalent of hydrochloric acid (HCl) as a byproduct.[5] The added base, typically a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), acts as an acid scavenger.[1] It neutralizes the HCl, preventing it from protonating the amine substrate, which would render the amine unreactive and halt the reaction.[5]
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution | Key Considerations |
| Hydrolysis of this compound | Ensure strictly anhydrous conditions. Use oven-dried glassware, anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][3][11] | Acyl chlorides react readily with water to form the corresponding carboxylic acid, which is unreactive under these conditions.[1][2] |
| Deactivated Aromatic Substrate (Friedel-Crafts) | Substrates with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) are unsuitable for Friedel-Crafts acylation.[4] Consider alternative synthetic routes. | Friedel-Crafts acylation is an electrophilic aromatic substitution, and its success depends on the nucleophilicity of the aromatic ring.[4] |
| Insufficient Base (Amine Acylation) | Use at least one equivalent of a non-nucleophilic base like triethylamine or pyridine (B92270) to neutralize the HCl byproduct.[1][5] | The amine starting material can be protonated by the generated HCl, rendering it non-nucleophilic and stopping the reaction.[5] |
| Suboptimal Reaction Temperature | For slow reactions, gentle heating (e.g., 40-50 °C) may be required after the initial addition. For highly exothermic reactions, maintain a low temperature (0 °C) during addition.[1] | Temperature control is crucial for balancing reaction rate and preventing side reactions or decomposition.[4] |
Problem 2: Formation of Multiple Products or Impurities
| Possible Cause | Suggested Solution | Key Considerations |
| Presence of Water | The primary impurity is often the hydrolysis product, 4-nitrobutanoic acid. Ensure all reagents, solvents, and glassware are rigorously dried.[2][3] | This impurity can be removed during workup by washing the organic layer with a mild aqueous base like saturated sodium bicarbonate solution.[5][6] |
| Polyacylation (Friedel-Crafts) | Use a stoichiometric amount or a slight excess of the aromatic substrate relative to the this compound. Add the acyl chloride solution slowly to the reaction mixture.[3] | While the first acylation deactivates the ring, polyacylation can still occur with highly activated substrates.[4] |
| Reaction with Solvent or Base | Use an inert solvent such as DCM or THF.[2] Ensure the base used (e.g., triethylamine) does not undergo side reactions with the acyl chloride. | Some solvents or nucleophilic bases can react with the highly electrophilic acyl chloride. |
| Impure Starting Materials | Verify the purity of the this compound and the substrate. Purify if necessary.[1][4] | Impurities in the starting materials can lead to the formation of unexpected byproducts. |
Experimental Protocols
General Protocol for Acylation of a Primary Amine
This protocol provides a general method for the N-acylation of a primary amine with this compound.
-
Reaction Setup : In a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).[1][6]
-
Cooling : Cool the stirred solution to 0 °C using an ice bath.[6]
-
Addition of Acyl Chloride : In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.[1]
-
Reaction : Allow the reaction mixture to slowly warm to room temperature and stir for 2-5 hours.[1][6]
-
Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.[6]
-
Work-up :
-
Isolation : Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[5][6]
-
Purification : Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate (B1210297)/hexanes).[6]
Protocol for Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Preparation : On a silica gel TLC plate, draw a baseline with a pencil. Mark spots for the starting material (SM), a co-spot (C), and the reaction mixture (RM).
-
Spotting : Using separate capillaries, apply a small spot of the dissolved starting amine (SM), a spot of the reaction mixture (RM), and for the co-spot (C), apply the starting material first, followed by the reaction mixture on the same spot.
-
Elution : Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., 30% ethyl acetate in hexanes). Ensure the solvent level is below the baseline. Allow the solvent to run up the plate.
-
Visualization : Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot in the RM lane and the appearance of a new product spot indicates reaction progression.
Visualizations
Caption: Logical troubleshooting workflow for low yield reactions.
Caption: Standard experimental workflow for N-acylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. CAS 122-04-3: 4-Nitrobenzoyl chloride | CymitQuimica [cymitquimica.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of Products from 4-Nitrobutanoyl Chloride Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-nitrobutanoyl chloride and the purification of its reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my reaction mixture after using this compound?
A1: In a typical acylation reaction with an amine or alcohol, the main impurities include:
-
4-Nitrobutanoic Acid: This is the hydrolysis product of this compound, which is highly sensitive to moisture.[1][2] Its presence is almost certain if anhydrous conditions were not strictly maintained.
-
Unreacted Starting Materials: Residual amine or alcohol that did not react.
-
Base and its Salt: Excess tertiary amine base (e.g., triethylamine (B128534), pyridine) and its corresponding hydrochloride salt, which is formed as a byproduct of the acylation reaction.[3]
-
Self-Condensation Product: 4-Nitrobutanoic anhydride (B1165640) may form, especially if the reaction is conducted at elevated temperatures.[3][4]
Q2: My TLC plate shows a baseline spot that doesn't move. What is it?
A2: A highly polar spot that remains at the baseline of a normal-phase TLC plate (silica gel) is often the hydrochloride salt of the tertiary amine base (e.g., triethylammonium (B8662869) chloride) used in the reaction. The carboxylic acid hydrolysis product, 4-nitrobutanoic acid, is also very polar and may appear near the baseline.
Q3: How can I effectively remove the hydrolysis byproduct, 4-nitrobutanoic acid?
A3: The most effective way to remove 4-nitrobutanoic acid is through a liquid-liquid extraction during the workup. Washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution, will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.[3][5]
Q4: What are the best general methods for purifying the final amide or ester product?
A4: The two most common and effective purification methods are recrystallization and column chromatography.
-
Recrystallization: This is an excellent method for purifying solid products.[6][7] It relies on the difference in solubility of the desired product and impurities in a chosen solvent at different temperatures.
-
Column Chromatography: This is a versatile technique that can be used to purify solids, oils, and non-crystalline compounds by separating them based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase.[8][9]
Q5: My purified product is a yellow oil, but I expected a solid. What should I do?
A5: An oily product can indicate the presence of impurities that are depressing the melting point. Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce crystallization or precipitate the desired solid.[3] If that fails, purification by column chromatography is the recommended next step.
Troubleshooting Guides
This section addresses specific problems you may encounter during the purification process.
Problem 1: Low or No Product Yield After Workup
| Possible Cause | Suggested Solution |
| Hydrolysis of this compound | The acyl chloride is highly moisture-sensitive.[10] Ensure all glassware is oven-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[11] |
| Inefficient Extraction | The product may have some water solubility. After the initial extraction, re-extract the aqueous layer with your organic solvent (e.g., 2-3 times) to maximize recovery. |
| Product Loss During Washes | If your product has acidic or basic functionality, it may be lost into the aqueous layer during acid/base washes. Check the pH of the aqueous layers and re-extract if necessary after neutralization. |
| Incomplete Reaction | Monitor the reaction by Thin Layer Chromatography (TLC) to ensure all the limiting starting material has been consumed before beginning the workup.[11] |
Problem 2: Difficulty with Recrystallization
| Possible Cause | Suggested Solution |
| No Crystal Formation | The solution may not be sufficiently saturated. Evaporate some of the solvent to increase the concentration and try cooling again. If crystals still do not form, try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of the pure product.[4] |
| Oiling Out | The product is coming out of solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute. Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble, and cool slowly. |
| Poor Purity After Recrystallization | The cooling rate may have been too fast, trapping impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4] Also, ensure you are using the minimum amount of hot solvent required to dissolve the product.[6] |
Problem 3: Challenges in Column Chromatography
| Possible Cause | Suggested Solution |
| Poor Separation (Co-elution) | The polarity of the eluent (mobile phase) is not optimal. If using an ethyl acetate (B1210297)/hexanes system, try a different solvent system, such as dichloromethane (B109758)/methanol. Running a solvent gradient (gradually increasing the polarity of the eluent) can also improve separation.[3] |
| Product Streaking on TLC/Column | The product may be too polar for the chosen eluent, or it could be acidic or basic. For acidic compounds, adding a small amount (~1%) of acetic acid to the eluent can help. For basic compounds, adding ~1% triethylamine can improve peak shape.[3][12] |
| Product Won't Elute from Column | The eluent is not polar enough. Gradually increase the polarity of the mobile phase. A switch to a more polar solvent system, like dichloromethane/methanol, may be necessary. |
Data Presentation
The following table provides representative data for the purification of a hypothetical product, N-benzyl-4-nitrobutanamide, to illustrate the effectiveness of different purification methods.
| Purification Method | Crude Yield (%) | Purified Yield (%) | Purity (by HPLC, %) | Notes |
| None (Crude Product) | 95 | - | 75 | Major impurities: 4-nitrobutanoic acid, triethylamine. |
| Recrystallization (Ethyl Acetate/Hexanes) | 95 | 82 | >98 | Effective for removing most impurities; some product lost to mother liquor. |
| Column Chromatography (Silica Gel) | 95 | 88 | >99 | Excellent purity; slightly higher yield than recrystallization. |
| Aqueous Wash Only | 95 | 92 | 90 | Removes acid and base salts but not organic byproducts. |
Experimental Protocols
Protocol 1: General Aqueous Workup
This procedure is designed to remove water-soluble impurities following an acylation reaction using this compound and an amine in the presence of triethylamine.
-
Quench Reaction: Once the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acid Wash: Transfer the mixture to a separatory funnel and wash with 1 M HCl (aq) to remove the triethylamine and any unreacted amine starting material.[5] Separate the layers.
-
Base Wash: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) to remove 4-nitrobutanoic acid.[3] Be cautious of CO₂ evolution. Separate the layers.
-
Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Recrystallization
This protocol describes a general method for recrystallizing a solid amide product.
-
Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent will dissolve the crude product when hot but not when cold. Common choices include ethyl acetate, isopropanol, or ethanol/water mixtures.
-
Dissolve Crude Product: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hotplate) with stirring until the solid is fully dissolved.[6]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel to remove them.
-
Crystallize: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]
-
Isolate Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash and Dry: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals in a vacuum oven.
Protocol 3: Purification by Column Chromatography
This protocol outlines a standard procedure for purification using a silica gel column.
-
TLC Analysis: Determine an optimal solvent system using TLC. The ideal system should give the product an Rf value of approximately 0.2-0.4 and show good separation from impurities.[3] A common starting point is a mixture of ethyl acetate and hexanes.
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexanes) and carefully pack the chromatography column. Allow the silica to settle into a uniform bed, then add a thin layer of sand on top.[8]
-
Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the column. Alternatively, load the concentrated solution directly onto the column.[12]
-
Elution: Begin eluting the column with the chosen solvent system.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis and Concentration: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
Caption: General purification workflow for products of this compound reactions.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. 4-Nitrobenzoyl chloride | C7H4ClNO3 | CID 8502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Purification [chem.rochester.edu]
Technical Support Center: Managing Exothermic Reactions with 4-Nitrobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for safely managing exothermic reactions involving 4-nitrobenzoyl chloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Disclaimer on Quantitative Data
Troubleshooting Guides
Issue 1: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)
Q: My reaction temperature is increasing much faster than expected and is difficult to control. What should I do and what are the likely causes?
A: An uncontrolled temperature increase, or a runaway reaction, is a serious safety concern.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of 4-nitrobenzoyl chloride.
-
Enhance Cooling: Increase the efficiency of your cooling bath. For ice baths, add more ice and salt. If using a cryostat, lower the set temperature.
-
Ensure Vigorous Stirring: Proper agitation is crucial for efficient heat transfer to the cooling medium.
-
Prepare for Emergency Quenching: Have a pre-chilled, appropriate quenching solution ready to quickly neutralize the reaction if it becomes uncontrollable.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Addition Rate Too Fast | Reduce the rate of addition of 4-nitrobenzoyl chloride. For highly reactive nucleophiles, consider diluting the acyl chloride solution and adding it over a longer period. |
| Inadequate Cooling | Ensure the cooling bath has sufficient capacity for the scale of the reaction and is at the appropriate temperature (typically 0 °C or below for initial addition). |
| Poor Stirring | Use an appropriately sized stir bar or overhead stirrer to ensure efficient mixing and heat dissipation. |
| High Reactant Concentration | Dilute the reaction mixture with a suitable, anhydrous, and inert solvent. |
| Moisture Contamination | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride, which is also an exothermic process. |
Issue 2: Low or No Product Yield
Q: My reaction is not proceeding as expected, and the yield of my desired product is low. What are the common reasons for this?
A: Low yields in acylation reactions with 4-nitrobenzoyl chloride can often be attributed to several factors.
| Potential Cause | Recommended Solution |
| Moisture Contamination | 4-Nitrobenzoyl chloride is highly sensitive to moisture and will hydrolyze to the unreactive 4-nitrobenzoic acid.[1] Ensure all reagents, solvents, and glassware are rigorously dried. |
| Deactivated Nucleophile | If your amine or alcohol is sterically hindered or contains strongly electron-withdrawing groups, it may be less reactive. Consider using a more forcing reaction condition (e.g., gentle warming after initial cold addition) or a catalyst. |
| Incorrect Stoichiometry | Ensure the molar ratios of your reactants are correct. A slight excess of the nucleophile may be necessary to drive the reaction to completion. |
| Side Reactions | The acyl chloride can react with certain solvents or impurities. Use a high-purity, inert solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 4-nitrobenzoyl chloride?
A1: 4-Nitrobenzoyl chloride is a corrosive solid that causes severe skin burns and eye damage.[1] It is also moisture-sensitive and reacts with water to release hydrogen chloride gas, which is toxic and corrosive.[1] Inhalation may cause respiratory irritation. Always handle this reagent in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Q2: What are suitable solvents for reactions with 4-nitrobenzoyl chloride?
A2: Anhydrous aprotic solvents are recommended. Common choices include dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and toluene. Protic solvents like alcohols can react with the acyl chloride and should only be used if they are the intended nucleophile.
Q3: How should I properly quench a reaction containing unreacted 4-nitrobenzoyl chloride?
A3: Quenching should be performed carefully by slowly adding the reaction mixture to a separate, well-stirred, and cooled quenching solution. Never add the quenching solution directly to the reaction vessel, as this can cause a localized and potentially violent exotherm. Suitable quenching solutions include:
-
Saturated aqueous sodium bicarbonate (NaHCO₃): This will neutralize the unreacted acyl chloride and the HCl byproduct. The addition should be slow to control the evolution of CO₂ gas.
-
A solution of a primary or secondary amine (e.g., diethylamine) in an inert solvent: This will form a soluble amide, which can be easily separated during workup.
-
An alcohol (e.g., isopropanol): This will form the corresponding ester.
Q4: Can a catalyst be used to promote reactions with 4-nitrobenzoyl chloride?
A4: Yes, for less reactive nucleophiles, a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) is often used to scavenge the HCl byproduct and drive the reaction to completion. For Friedel-Crafts acylation reactions, a Lewis acid catalyst like aluminum chloride (AlCl₃) is required.
Estimated Enthalpy of Reaction Data
The following tables provide estimated enthalpy of reaction (ΔHrxn) values for the acylation of common nucleophiles with 4-nitrobenzoyl chloride. These values are for illustrative purposes and should be used with caution.
Table 1: Estimated Enthalpy of Amide Formation
| Amine | Product | Estimated ΔHrxn (kJ/mol) | Notes |
| Aniline (B41778) | N-phenyl-4-nitrobenzamide | -80 to -120 | Highly exothermic. The aromatic amine is a moderately strong nucleophile. |
| Benzylamine | N-benzyl-4-nitrobenzamide | -100 to -140 | Very exothermic. Benzylamine is a stronger nucleophile than aniline. |
| Diethylamine | N,N-diethyl-4-nitrobenzamide | -110 to -150 | Very exothermic. A common secondary amine nucleophile. |
Table 2: Estimated Enthalpy of Ester Formation
| Alcohol | Product | Estimated ΔHrxn (kJ/mol) | Notes |
| Methanol | Methyl 4-nitrobenzoate (B1230335) | -70 to -110 | Exothermic. Primary alcohols are generally more reactive than secondary or tertiary alcohols. |
| Isopropanol | Isopropyl 4-nitrobenzoate | -60 to -100 | Moderately exothermic. Steric hindrance from the secondary alcohol reduces reactivity. |
| Phenol | Phenyl 4-nitrobenzoate | -50 to -90 | Less exothermic than with aliphatic alcohols due to the lower nucleophilicity of phenols. |
Experimental Protocols
Protocol 1: Synthesis of N-phenyl-4-nitrobenzamide (Amide Formation)
Materials:
-
4-Nitrobenzoyl chloride
-
Aniline
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve aniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice-water bath.
-
In a separate flask, dissolve 4-nitrobenzoyl chloride (1.05 eq.) in anhydrous DCM.
-
Add the 4-nitrobenzoyl chloride solution dropwise to the stirred aniline solution over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Quench the reaction by slowly adding it to a beaker of cold 1 M HCl with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Synthesis of Benzyl (B1604629) 4-nitrobenzoate (Ester Formation)
Materials:
-
4-Nitrobenzoyl chloride
-
Benzyl alcohol
-
Pyridine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve benzyl alcohol (1.0 eq.) and pyridine (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice-water bath.
-
In a separate flask, dissolve 4-nitrobenzoyl chloride (1.05 eq.) in anhydrous DCM.
-
Add the 4-nitrobenzoyl chloride solution dropwise to the stirred benzyl alcohol solution over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Quench the reaction by slowly adding it to a beaker of cold 1 M HCl with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Visualizations
References
troubleshooting low yield in 4-nitrobutanoyl chloride synthesis
Technical Support Center: 4-Nitrobutanoyl Chloride Synthesis
This guide is intended for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: My yield of this compound is consistently low. What are the most common causes?
Low yields in the synthesis of this compound from 4-nitrobutanoic acid are typically traced back to several key factors:
-
Moisture Contamination: Acyl chlorides are highly reactive towards water. Any moisture present in the glassware, starting material, solvent, or even from atmospheric exposure will hydrolyze the product back to the starting carboxylic acid, directly reducing the yield.[1] It is critical to use thoroughly dried glassware and anhydrous reagents under an inert atmosphere.[1]
-
Incomplete Reaction: The conversion may not have reached completion. This can be due to insufficient reagent (chlorinating agent), inadequate reaction time, or suboptimal temperature.[1][2] The reaction often requires heating (reflux) to proceed efficiently.[1][3]
-
Suboptimal Reagents: The purity and reactivity of the chlorinating agent (e.g., thionyl chloride) are crucial. Old or improperly stored thionyl chloride can decompose, leading to lower reactivity.[4]
-
Product Loss During Workup: Significant product can be lost during the purification steps. Because this compound is a reactive compound, it can be hydrolyzed during aqueous workups or decompose during distillation if overheated.[2] Excess chlorinating agent must be thoroughly removed, as its presence can complicate subsequent reactions.[4][5]
-
Side Reactions: The formation of byproducts, such as anhydrides from the reaction of the acyl chloride with unreacted carboxylic acid, can lower the yield of the desired product.
Q2: My reaction mixture turned dark brown or black during heating. What does this indicate and how can I prevent it?
A significant color change to dark brown or black often indicates decomposition or polymerization side reactions.[1][6]
-
Cause: This is frequently caused by excessive heating. The nitro group makes the compound susceptible to degradation at high temperatures. Impurities in the starting 4-nitrobutanoic acid can also catalyze these decomposition pathways.[1] With impure reagents, reaction mixtures can vary in color from deep yellow to black.[7]
-
Prevention: To mitigate this, maintain controlled heating using an oil bath set to the appropriate temperature for the solvent (e.g., reflux). Avoid aggressive heating with a heating mantle.[1] Ensure the purity of the starting material before beginning the reaction. If using thionyl chloride, using it as the limiting reagent or in slight excess without a high-boiling solvent can sometimes prevent charring.
Q3: How can I effectively monitor the progress of the reaction?
Directly monitoring the reaction via Thin-Layer Chromatography (TLC) can be challenging because the acyl chloride product is highly reactive and may streak or decompose on the silica (B1680970) gel plate.[4]
An effective indirect method is to quench a small aliquot of the reaction mixture:
-
Withdraw a small sample from the reaction.
-
Quench it with a nucleophile like methanol (B129727) or benzylamine (B48309) in a separate vial.[4] This converts the reactive this compound into a stable methyl ester or benzylamide derivative.
-
Run a TLC of this quenched sample alongside your starting 4-nitrobutanoic acid. The disappearance of the starting material spot indicates the reaction is complete.[4]
Q4: What is the best method for purifying the final this compound?
Purification must be conducted carefully to avoid hydrolysis and decomposition.
-
Removal of Excess Reagent: The most common chlorinating agent, thionyl chloride (b.p. 76 °C), is volatile. After the reaction is complete, it can be removed along with the reaction solvent under reduced pressure using a rotary evaporator.[1][5] To ensure complete removal, an anhydrous, inert solvent like toluene (B28343) can be added and then co-distilled (evaporated) two or three times.[4][5]
-
Distillation: If higher purity is required, the product can be purified by vacuum distillation.[8] Care must be taken to avoid excessive temperatures which can lead to decomposition.[7] A liquid nitrogen trap between your distillation setup and the vacuum pump is recommended to prevent corrosive vapors from damaging the pump.[4]
-
Direct Use: In many cases, after the removal of excess thionyl chloride and solvent, the crude this compound is of sufficient purity to be used directly in the next synthetic step without further purification.[1][4] This is often the preferred method to maximize yield by avoiding losses during purification steps.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving low-yield issues.
Problem: Low Yield After Reaction and Workup
| Observation/Symptom | Potential Cause | Suggested Solution |
| Reaction stalls; starting material remains. | 1. Inactive Reagents: Thionyl chloride may be old or partially decomposed. | Use a fresh, unopened bottle of thionyl chloride or distill the reagent before use. |
| 2. Insufficient Heating: The reaction may have an activation energy that is not being met. | Ensure the reaction is heated to a gentle reflux for the appropriate solvent. Monitor the temperature with an external thermometer.[1] | |
| 3. Insufficient Reaction Time: The conversion may be slow. | Allow the reaction to proceed for a longer duration (e.g., 2-4 hours), monitoring completion by the indirect TLC method.[1] | |
| Reaction appears complete, but isolated yield is low. | 1. Hydrolysis: Product was exposed to moisture during workup or storage. | Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon).[1][9] |
| 2. Incomplete Removal of Reagent: Residual thionyl chloride makes the product appear as an oil. | After rotary evaporation, co-evaporate with a dry solvent like toluene multiple times to chase out all residual SOCl₂.[4][5] | |
| 3. Loss During Distillation: Product decomposed due to high temperatures during vacuum distillation. | Ensure a good vacuum to lower the boiling point. Use a well-controlled oil bath for heating and distill as quickly as possible.[7] Consider using the crude product directly. | |
| Dark, tarry crude product. | 1. Overheating: Reaction temperature was too high, causing decomposition. | Use a temperature-controlled oil bath instead of a heating mantle. Do not exceed the boiling point of the solvent/reagent. |
| 2. Impure Starting Material: Impurities in the 4-nitrobutanoic acid are promoting side reactions. | Recrystallize the starting 4-nitrobutanoic acid before use. |
Experimental Protocols
Protocol: Synthesis of this compound using Thionyl Chloride
This representative protocol is based on standard laboratory procedures for converting carboxylic acids to acyl chlorides.[1][10]
1. Preparation:
-
Assemble a round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a bubbler or a gas scrubbing trap (containing NaOH solution to neutralize HCl and SO₂ byproducts).
-
Thoroughly dry all glassware in an oven at >120°C for several hours and allow to cool in a desiccator or under a stream of inert gas (nitrogen or argon).
-
Set up the apparatus under an inert atmosphere.
2. Reaction:
-
To the flask, add 4-nitrobutanoic acid (1.0 eq).
-
Slowly add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) at room temperature. The reaction can be run neat or in an anhydrous solvent like dichloromethane (B109758) (DCM) or toluene.[3][11]
-
A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.[11][12] Note that this can form trace amounts of the toxic byproduct dimethylcarbamoyl chloride.[13]
-
Heat the mixture to a gentle reflux (for neat SOCl₂, ~76°C; for DCM, ~40°C) using an oil bath.[1][3]
-
Maintain the reflux for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases and the reaction is complete as monitored by indirect TLC.
3. Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and any solvent under reduced pressure using a rotary evaporator.
-
Add anhydrous toluene (2 x 10 mL per gram of starting material) and evaporate each time under reduced pressure to ensure complete removal of residual SOCl₂.[4]
-
The resulting crude this compound, often a yellow oil or solid, can be used directly for the next step or purified by vacuum distillation.
Visual Guides
Workflow for Synthesis and Troubleshooting
Caption: Workflow for this compound synthesis and troubleshooting.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low synthesis yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. prepchem.com [prepchem.com]
- 9. benchchem.com [benchchem.com]
- 10. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis [yufenggp.com]
- 11. benchchem.com [benchchem.com]
- 12. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
side reactions of 4-nitrobutanoyl chloride with solvents
Technical Support Center: 4-Nitrobutanoyl Chloride
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand potential side reactions involving this highly reactive reagent and common laboratory solvents.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound?
A: The most common side reaction is solvolysis, where the acyl chloride reacts with a nucleophilic solvent. Due to the strong electron-withdrawing effect of the nitro group, the carbonyl carbon of this compound is highly electrophilic and susceptible to attack by even weak nucleophiles. The primary side reactions include:
-
Hydrolysis: Reaction with water or moisture to form 4-nitrobutanoic acid.[1][2][3][4]
-
Alcoholysis: Reaction with alcohol solvents (e.g., methanol (B129727), ethanol) to form the corresponding ester (e.g., methyl 4-nitrobutanoate).[5][6][7]
-
Reaction with Aprotic Polar Solvents: Solvents like DMF and DMSO can react to form reactive intermediates or decomposition products.[8][9]
Q2: Why does my bottle of this compound fume when opened, and why does it have a sharp, acidic smell?
A: this compound is highly sensitive to moisture.[3][4] The fuming you observe is the reaction of the acyl chloride with water vapor in the air. This reaction, hydrolysis, produces 4-nitrobutanoic acid and hydrogen chloride (HCl) gas.[2][10] The sharp, acrid smell is characteristic of the evolving HCl gas.[10] To minimize this, always handle the reagent under an inert atmosphere (e.g., nitrogen or argon) and keep the container tightly sealed.
Q3: Can I use alcoholic solvents like methanol or ethanol (B145695) with this compound?
A: It is strongly discouraged unless your goal is to synthesize the corresponding ester. Alcohols are nucleophiles and will readily react with this compound in a process called alcoholysis to form an ester and HCl.[5][6][11] This reaction is often rapid, even at room temperature.[7] If your intended reaction requires an alcohol as a co-solvent but not as a reactant, the acylation reaction will likely have a very low yield due to this competing side reaction.
Q4: What are the risks of using aprotic polar solvents like DMF or DMSO?
A: While often used in synthesis, these solvents can participate in side reactions:
-
N,N-Dimethylformamide (DMF): Acyl chlorides can react with DMF to form a Vilsmeier-type intermediate ([(CH₃)₂N=CH-O-CO-R]⁺Cl⁻).[8] This complex is itself a powerful acylating agent, but its formation can sometimes lead to unexpected pathways or byproducts, including formamidine (B1211174) derivatives if an amine is present.[8]
-
Dimethyl Sulfoxide (B87167) (DMSO): DMSO can react with acyl chlorides, particularly under heating. This can lead to complex reaction pathways, including the potential for oxidation of the solvent and the formation of various sulfur-containing byproducts.[9][12] While used in specific named reactions (like the Swern oxidation) when activated, its use as a general-purpose inert solvent with a highly reactive acyl chloride is not recommended without careful consideration of potential side reactions.[13]
Q5: Which solvents are considered "safe" or inert for reactions with this compound?
A: The best choices are anhydrous aprotic solvents that are not strongly nucleophilic. Recommended solvents include:
-
Dichloromethane (DCM)
-
Chloroform
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Acetonitrile
-
Toluene
Caution: While ethers are generally safe, it has been noted that acyl chlorides may react vigorously or explosively if mixed with diisopropyl ether in the presence of trace metal salts.[14] Always ensure solvents are pure and free from contaminants.
Q6: How does the 4-nitro group influence the reagent's reactivity with solvents?
A: The nitro group (-NO₂) is a potent electron-withdrawing group.[15] Through an inductive effect, it pulls electron density away from the carbonyl carbon of the acyl chloride. This makes the carbonyl carbon significantly more electrophilic (i.e., more positive) and therefore more susceptible to attack by nucleophiles.[15] Consequently, this compound is more reactive than unsubstituted butanoyl chloride and will undergo solvolysis reactions with solvents like water and alcohols more rapidly.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Product | Solvolysis: The acyl chloride reacted with a nucleophilic solvent (e.g., alcohol, water). | Switch to an anhydrous, aprotic, non-nucleophilic solvent such as DCM, THF, or acetonitrile. |
| Hydrolysis: Contamination of the reaction with moisture from the air, solvent, or glassware. | Ensure all glassware is flame- or oven-dried. Use anhydrous solvents. Run the reaction under an inert atmosphere (N₂ or Ar).[16] | |
| Incorrect Stoichiometry: Insufficient amount of the nucleophilic substrate. | Re-evaluate the molar equivalents of your reactants. | |
| Presence of 4-Nitrobutanoic Acid as a Major Byproduct | Hydrolysis: Significant exposure of the this compound to water before or during the reaction. | Implement strict anhydrous techniques. Purify the starting acyl chloride if it is old or has been improperly stored. |
| Formation of an Unexpected Ester Byproduct | Alcoholysis: Use of an alcohol as a solvent or a contaminated non-alcoholic solvent. | Use a different, non-alcoholic solvent. Ensure the purity of your chosen solvent. |
| Reaction Appears Stalled (via in-situ monitoring) | HCl Scavenging: The HCl byproduct may be protonating your nucleophile, rendering it unreactive. | Add a non-nucleophilic base (e.g., triethylamine, pyridine, or DIPEA) to the reaction mixture to neutralize the HCl as it forms.[17] |
| TLC Plate Hydrolysis: The acyl chloride is hydrolyzed by the silica (B1680970) on the TLC plate, giving a misleading result. | To monitor the reaction, take a small aliquot, quench it with methanol, and then run a TLC on the resulting stable methyl ester.[16] |
Quantitative Data Summary
| Solvent Class | Representative Solvents | Relative Rate of Solvolysis | Primary Side Product(s) | Recommendation |
| Protic, Nucleophilic | Water, Methanol, Ethanol | Very Fast | 4-Nitrobutanoic Acid, Alkyl 4-nitrobutanoate | Avoid (unless solvolysis is the intended reaction) |
| Aprotic, Polar | DMF, DMSO | Moderate to Fast | Vilsmeier Adducts, Complex Decomposition | Use with Caution ; potential for side reactions |
| Ethereal | THF, Diethyl Ether, Dioxane | Slow | None (typically) | Recommended (ensure anhydrous conditions) |
| Halogenated | DCM, Chloroform | Very Slow | None | Highly Recommended (ensure anhydrous conditions) |
| Apolar Hydrocarbons | Toluene, Hexanes | Very Slow | None | Recommended (check reactant solubility) |
| Nitriles | Acetonitrile | Slow | None | Recommended (ensure anhydrous conditions) |
Experimental Protocols
General Protocol for Acylation Using this compound Under Anhydrous Conditions
This protocol provides a best-practice methodology for reacting a generic nucleophile (e.g., an amine or alcohol) with this compound while minimizing side reactions with solvents.
Materials:
-
This compound
-
Nucleophile (e.g., alcohol or amine)
-
Anhydrous non-nucleophilic solvent (e.g., Dichloromethane or THF)
-
Non-nucleophilic base (e.g., Triethylamine or Pyridine, dried)
-
Flame- or oven-dried glassware (round-bottom flask, dropping funnel)
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Magnetic stirrer and stir bar
Procedure:
-
Glassware Preparation: Assemble the flame-dried glassware while hot and allow it to cool to room temperature under a positive pressure of inert gas.
-
Reactant Preparation: In the round-bottom flask, dissolve the nucleophile (1.0 equivalent) and the non-nucleophilic base (1.1 - 1.2 equivalents) in the anhydrous solvent.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control the exothermicity of the reaction.
-
Acyl Chloride Addition: Dissolve the this compound (1.0 - 1.1 equivalents) in a separate volume of anhydrous solvent in the dropping funnel.
-
Add the this compound solution dropwise to the stirred, cooled solution of the nucleophile over 15-30 minutes. A precipitate (the hydrochloride salt of the base) will likely form.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours, or until the reaction is deemed complete by an appropriate monitoring technique (e.g., TLC or LC-MS after quenching an aliquot with methanol).
-
Workup: Upon completion, quench the reaction by slowly adding water or a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with dilute acid (e.g., 1M HCl, if the product is stable), saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product, which can then be purified by recrystallization or column chromatography.
Visualizations
Caption: General pathway for the side reaction of this compound with nucleophilic solvents.
Caption: A logical workflow to diagnose and solve common issues in acylation reactions.
Caption: Formation of a reactive intermediate from this compound and DMF.
References
- 1. manavchem.com [manavchem.com]
- 2. CAS 141-75-3: Butanoyl chloride | CymitQuimica [cymitquimica.com]
- 3. alignchemical.com [alignchemical.com]
- 4. Page loading... [guidechem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. youtube.com [youtube.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. reaction of acid/acyl chlorides with alcohols nucleophilic addition elimination substitution mechanism to form esters reagents reaction conditions organic synthesis [docbrown.info]
- 12. Dimethyl sulfoxide [organic-chemistry.org]
- 13. DMSO Oxidation [ursula.chem.yale.edu]
- 14. BUTYRYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. Why do the nitro groups change the relative leaving tendencies of... | Study Prep in Pearson+ [pearson.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Technical Support Center: 4-Nitrobutanoic Acid
Welcome to the technical support center for 4-nitrobutanoic acid. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing 4-nitrobutanoic acid as an impurity or purifying it from common contaminants encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a synthesis of 4-nitrobutanoic acid?
A1: Impurities in 4-nitrobutanoic acid typically originate from the starting materials, side-reactions, or subsequent degradation.[1][2] Common sources include:
-
Organic Impurities : These are the most prevalent and can include unreacted starting materials (e.g., nitromethane, acrylic acid derivatives), by-products from side reactions, and degradation products.[3][4]
-
Inorganic Impurities : These may consist of residual catalysts, salts from pH adjustments, or metal ions from reaction vessels.[4][5]
-
Residual Solvents : Volatile organic compounds used during the synthesis or purification process can remain in the final product.[1][4]
Q2: Which analytical methods are recommended for detecting 4-nitrobutanoic acid impurity and assessing purity?
A2: Several analytical techniques can be employed for the identification and quantification of 4-nitrobutanoic acid and its impurities.[1] The choice of method depends on the required sensitivity, selectivity, and the nature of the potential impurities.[6]
-
High-Performance Liquid Chromatography (HPLC) : An excellent method for separating and quantifying 4-nitrobutanoic acid from structurally similar impurities.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are crucial for confirming the chemical structure of 4-nitrobutanoic acid and identifying organic impurities.[3] Quantitative NMR (qNMR) can provide very high accuracy in purity determination.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is suitable for identifying and quantifying volatile or semi-volatile impurities.[7][8]
-
Titrimetry : A classic method that measures total acidity. It is less specific than chromatographic methods but can be useful for a general purity assessment.[6]
Q3: What is the principle behind using acid-base extraction for purification?
A3: Acid-base extraction separates compounds based on their different acidic or basic properties. 4-nitrobutanoic acid, being a carboxylic acid, will react with a base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral organic impurities will remain in the organic solvent layer. By separating the aqueous layer and re-acidifying it (e.g., with HCl), the purified 4-nitrobutanoic acid will precipitate out of the solution and can be collected.[9]
Q4: Can I use a strong base like sodium hydroxide (B78521) for the acid-base extraction?
A4: While a strong base like NaOH will deprotonate 4-nitrobutanoic acid, it is often not ideal for selective separation. A weak base, such as sodium bicarbonate, is preferred because it can selectively react with the more acidic carboxylic acid without reacting with potentially less acidic impurities.[9] Using a strong base might deprotonate other acidic compounds, preventing their separation.[9]
Troubleshooting Guides
Issue 1: Poor separation or emulsion formation during acid-base extraction.
-
Possible Cause 1: Inappropriate Solvent Choice. The organic solvent may have a density too close to water, or it may be partially miscible.
-
Solution: Choose a water-immiscible organic solvent with a significantly different density from water (e.g., ethyl acetate, dichloromethane).
-
-
Possible Cause 2: Vigorous Shaking. Overly aggressive shaking of the separatory funnel can lead to the formation of a stable emulsion.[10]
-
Solution: Gently invert the separatory funnel multiple times instead of shaking it vigorously. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to disrupt it. Allowing the funnel to stand for an extended period may also help the layers to separate.
-
-
Possible Cause 3: High Concentration of Product. A very high concentration of the sodium salt of 4-nitrobutanoic acid in the aqueous layer can act as a surfactant, stabilizing the emulsion.
-
Solution: Dilute the mixture with additional water and organic solvent to lower the concentration.
-
Issue 2: No precipitate forms after acidifying the aqueous layer.
-
Possible Cause 1: Insufficient Acidification. The pH of the aqueous solution may not be low enough to fully protonate the carboxylate salt.
-
Solution: Add a strong acid like HCl dropwise while monitoring the pH with a pH meter or litmus (B1172312) paper. Ensure the pH is well below the pKa of 4-nitrobutanoic acid (typically pH ~2-3) for complete precipitation.[9]
-
-
Possible Cause 2: Product is Soluble in the Aqueous Medium. If the volume of the aqueous layer is very large or the amount of product is very small, the product may remain dissolved.
-
Solution: Try to reduce the volume of the aqueous solution by careful evaporation under reduced pressure (if the product is not volatile) before acidification. Alternatively, perform a back-extraction into a fresh portion of an organic solvent after acidification.
-
-
Possible Cause 3: Product was not successfully extracted into the aqueous layer.
-
Solution: Re-test the original organic layer for the presence of your product. Ensure that you performed multiple extractions with the basic solution to completely transfer the acid to the aqueous phase.[9]
-
Issue 3: The recrystallized product is still impure.
-
Possible Cause 1: Inappropriate Recrystallization Solvent. The chosen solvent may dissolve the impurity as well as the product, or it may not provide a significant difference in solubility at high and low temperatures.
-
Solution: The ideal solvent should dissolve the 4-nitrobutanoic acid well at high temperatures but poorly at low temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures. Perform small-scale solvent screening to find the optimal solvent or solvent mixture. Ethanol is a commonly used solvent for similar compounds.[9]
-
-
Possible Cause 2: Cooling Rate is Too Fast. Rapid cooling can cause the product to crash out of solution, trapping impurities within the crystal lattice.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[9]
-
-
Possible Cause 3: Insufficient Washing of Crystals. Residual mother liquor containing impurities may remain on the surface of the crystals after filtration.
-
Solution: After collecting the crystals by vacuum filtration, wash them with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.
-
Data Presentation
Table 1: Physical and Chemical Properties of 4-Nitrobutanoic Acid
| Property | Value | Source |
| Molecular Formula | C₄H₇NO₄ | [8] |
| Molecular Weight | 133.10 g/mol | [8] |
| Boiling Point (Calculated) | ~315 °C | [3] |
| Density (Calculated) | 1.305 g/cm³ | [3] |
| IUPAC Name | 4-nitrobutanoic acid | [8] |
Table 2: Comparison of Key Analytical Methods for Purity Assessment
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) | Gas Chromatography (GC) |
| Principle | Separation based on differential partitioning between mobile and stationary phases.[6] | Signal intensity is directly proportional to the number of nuclei; purity is determined against an internal standard.[6] | Separation based on volatility and interaction with a stationary phase.[7] |
| Selectivity | High; can resolve structurally similar compounds.[6] | High; provides structural information for impurity identification.[6] | High; ideal for volatile organic impurities like residual solvents.[1] |
| Sensitivity | High | Moderate to High | Very High |
| Primary Use | Quantification of non-volatile organic impurities and main component assay. | Accurate purity determination and structural elucidation of impurities. | Analysis of residual solvents and volatile by-products. |
Experimental Protocols
Protocol 1: Purification of 4-Nitrobutanoic Acid via Acid-Base Extraction
-
Dissolution: Dissolve the crude 4-nitrobutanoic acid sample in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release the CO₂ gas produced.[9]
-
Separation: Allow the layers to separate. The aqueous layer (bottom layer, if using ethyl acetate) will contain the sodium salt of 4-nitrobutanoic acid. Drain this aqueous layer into a clean Erlenmeyer flask.[9]
-
Repeat: Repeat the extraction of the organic layer two more times with fresh portions of NaHCO₃ solution to ensure complete removal of the acid. Combine all aqueous extracts.[9]
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 3M hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (pH ~2-3), which will cause the purified 4-nitrobutanoic acid to precipitate.[9]
-
Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of ice-cold deionized water.
-
Drying: Dry the purified product in a vacuum oven or desiccator to a constant weight.
Protocol 2: Purification of 4-Nitrobutanoic Acid via Recrystallization
-
Dissolution: Place the crude 4-nitrobutanoic acid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol-water mixture) and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.[9]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the formation of crystals.[9]
-
Isolation: Collect the purified crystals by vacuum filtration.[9]
-
Washing: Wash the collected crystals with a small portion of the ice-cold recrystallization solvent.
-
Drying: Dry the crystals thoroughly to remove any residual solvent.
Visualizations
Caption: Workflow for Acid-Base Extraction of 4-Nitrobutanoic Acid.
Caption: General Workflow for Purification via Recrystallization.
Caption: Logical Flowchart for Selecting a Purification Method.
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. medwinpublishers.com [medwinpublishers.com]
- 3. 4-Nitrobutanoic Acid|C4H7NO4|133.10 g/mol [benchchem.com]
- 4. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the common impurities in the compound with CAS 124 - 04 - 9? - Blog - BOFAN [bofanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 4-Nitrobutanoic acid | C4H7NO4 | CID 548023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Troubleshooting [chem.rochester.edu]
Technical Support Center: Impact of Base Choice on 4-Nitrobenzoyl Chloride Reactivity
Note to Researchers: Based on a comprehensive review of available chemical literature, it is highly likely that the intended compound for this technical guide is the widely used aromatic acylating agent, 4-nitrobenzoyl chloride . The aliphatic analogue, 4-nitrobutanoyl chloride, is not commonly documented. This guide therefore focuses on 4-nitrobenzoyl chloride, though the principles discussed are broadly applicable to many acylation reactions.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing reactions involving 4-nitrobenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of a base in acylation reactions with 4-nitrobenzoyl chloride? A1: The primary role of a base is to act as an acid scavenger. Acylation reactions with 4-nitrobenzoyl chloride produce hydrochloric acid (HCl) as a byproduct. This acid can protonate the amine or alcohol nucleophile, rendering it non-nucleophilic and halting the reaction. A base neutralizes the HCl, allowing the reaction to proceed to completion.[1]
Q2: How does the nitro group influence the reactivity of 4-nitrobenzoyl chloride? A2: The electron-withdrawing nature of the para-nitro group significantly enhances the electrophilicity of the carbonyl carbon. This makes 4-nitrobenzoyl chloride more reactive towards nucleophiles compared to unsubstituted benzoyl chloride.[2][3]
Q3: What are the critical safety precautions for handling 4-nitrobenzoyl chloride? A3: 4-Nitrobenzoyl chloride is a corrosive and moisture-sensitive solid that should be handled in a fume hood.[4][5] It is essential to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All glassware must be oven-dried, and anhydrous solvents must be used, as the compound readily hydrolyzes to the unreactive 4-nitrobenzoic acid in the presence of water.[2][5][6]
Q4: Which solvents are suitable for reactions involving 4-nitrobenzoyl chloride? A4: Anhydrous aprotic solvents are recommended. Common choices include dichloromethane (B109758) (DCM), chloroform, tetrahydrofuran (B95107) (THF), and acetone.[2][4][7] Protic solvents such as water or alcohols should be avoided as they will react with the acyl chloride.[4]
Q5: Can pyridine (B92270) act as both a base and a catalyst? A5: Yes. While pyridine effectively neutralizes HCl, it can also act as a nucleophilic catalyst. It can react with the acyl chloride to form a highly reactive N-acylpyridinium salt. This intermediate is then more readily attacked by the primary nucleophile (e.g., an alcohol), regenerating the pyridine catalyst.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution | Explanation |
| Moisture Contamination | Ensure all glassware is rigorously oven-dried and cooled under an inert atmosphere. Use freshly opened or properly dried anhydrous solvents. | 4-Nitrobenzoyl chloride is highly susceptible to hydrolysis. Even trace amounts of water will convert it to the unreactive carboxylic acid, thereby reducing the yield.[6][8] |
| Degraded Starting Material | Use a fresh supply of 4-nitrobenzoyl chloride or verify the purity of the current stock before use. | Improper storage can lead to hydrolysis from atmospheric moisture, rendering the reagent inactive.[1] |
| Insufficient Base | Use at least 1.1 equivalents of a suitable base. For less reactive nucleophiles, consider a stronger, non-nucleophilic base.[1][8] | An inadequate amount of base will not fully neutralize the generated HCl, leading to the protonation and deactivation of the nucleophile.[1] |
| Suboptimal Temperature | For highly exothermic reactions, add the acyl chloride at 0°C. For sluggish reactions, gentle heating (e.g., 40-50°C) may be required after the initial addition.[8] | Reaction temperature is critical; excessively high temperatures can lead to side reactions, while low temperatures can result in an incomplete reaction. |
Problem 2: Presence of Significant Byproducts
| Observed Byproduct | Potential Cause | Mitigation Strategy |
| 4-Nitrobenzoic acid | Hydrolysis of 4-nitrobenzoyl chloride due to moisture. | Adhere strictly to anhydrous reaction conditions.[6] This acidic impurity can be removed during the work-up with a wash using a weak aqueous base like sodium bicarbonate.[1] |
| Unreacted Starting Materials | The reaction has not gone to completion. | Increase the reaction time, adjust the temperature, or use a slight excess (1.1 equivalents) of 4-nitrobenzoyl chloride.[8] |
| Side products from base | A nucleophilic base like pyridine may compete with the intended nucleophile, leading to undesired products. | Switch to a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA). |
Data Presentation
Table 1: Comparative Overview of Common Bases in Acylation
| Base | Type | pKa (Conjugate Acid) | Key Advantages | Potential Disadvantages |
| Triethylamine (B128534) (TEA) | Tertiary Amine | ~10.7 | Effective HCl scavenger, widely available. | Can be challenging to remove completely during purification. |
| Pyridine | Aromatic Amine | ~5.2 | Can act as a nucleophilic catalyst, accelerating the reaction. | Can act as a competing nucleophile, leading to byproducts. |
| Diisopropylethylamine (DIPEA) | Hindered Amine | ~11.0 | Non-nucleophilic due to steric hindrance, minimizing side reactions. | More costly than TEA or pyridine. |
| Potassium Carbonate (K₂CO₃) | Inorganic Base | ~10.3 | Inexpensive and easily removed by filtration. | Can result in slower reaction rates due to its limited solubility in organic solvents. |
Experimental Protocols
Protocol 1: General N-Acylation with a Non-Nucleophilic Base (Triethylamine)
This protocol outlines a general procedure for the acylation of an amine.
-
Materials :
-
Amine (1.0 eq.)
-
4-Nitrobenzoyl chloride (1.1 eq.)
-
Triethylamine (1.2 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure :
-
Under an inert atmosphere (e.g., nitrogen), dissolve the amine and triethylamine in anhydrous DCM in a flame-dried flask.
-
Cool the stirred solution to 0°C in an ice bath.
-
In a separate flask, dissolve 4-nitrobenzoyl chloride in anhydrous DCM.
-
Add the 4-nitrobenzoyl chloride solution dropwise to the amine solution over 15-20 minutes, keeping the temperature below 10°C.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring completion by TLC.
-
Quench the reaction with water and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer with anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: General O-Acylation with a Nucleophilic Base (Pyridine)
This protocol is suitable for the esterification of an alcohol, where pyridine serves as both a base and a catalyst.
-
Materials :
-
Alcohol (1.0 eq.)
-
4-Nitrobenzoyl chloride (1.1 eq.)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure :
-
In a flame-dried flask under an inert atmosphere, dissolve the alcohol in anhydrous pyridine (which acts as the solvent and base).
-
Cool the solution to 0°C.
-
Add 4-nitrobenzoyl chloride portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Dilute the mixture with DCM and wash sequentially with cold 1 M HCl (to remove excess pyridine), water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the product as required.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Compares reaction pathways with different base types.
Caption: A typical experimental workflow for acylation.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-Nitrobenzoyl chloride | 122-04-3 [chemicalbook.com]
- 5. 4-Nitrobenzoyl chloride | C7H4ClNO3 | CID 8502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up Reactions Involving 4-Nitrobutanoyl Chloride
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully scaling up chemical reactions that involve 4-nitrobutanoyl chloride. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions to consider when handling this compound on a larger scale?
A1: this compound is a corrosive and moisture-sensitive compound that requires careful handling in a controlled environment.[1][2][3][4] Key safety measures include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and eye protection such as safety glasses and a face shield.[3][5]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of corrosive vapors.[1][3]
-
Moisture Control: Due to its high reactivity with water, it is crucial to use dry glassware and handle the reagent under an inert atmosphere (e.g., nitrogen or argon).[1][6][7][8]
-
Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible.[1] In case of skin or eye contact, rinse immediately and thoroughly with water and seek medical attention.[5]
Q2: How should this compound be properly stored to maintain its integrity?
A2: To prevent degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong oxidizing agents and bases.[1][2] Storage in a corrosives area is recommended.[1]
Q3: What are the most common side reactions observed when using this compound in acylation reactions?
A3: The most prevalent side reaction is the hydrolysis of this compound to 4-nitrobutanoic acid upon exposure to moisture.[8][9] Other potential side reactions may include elimination reactions under basic conditions or reactions with the solvent if it contains nucleophilic impurities.
Q4: Which solvents are compatible with this compound for large-scale reactions?
A4: Anhydrous, non-protic solvents are recommended. Commonly used solvents include dichloromethane (B109758) (DCM), chloroform, and tetrahydrofuran (B95107) (THF).[4][10] It is essential to ensure the solvent is thoroughly dried before use to prevent hydrolysis of the acyl chloride.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Moisture Contamination: The acyl chloride may have been hydrolyzed by water present in the reagents or glassware.[8][9] | Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere.[8] |
| Inactive Reagents: The nucleophile (e.g., amine or alcohol) may be of low purity or deactivated. | Use fresh, high-purity reagents. Confirm the integrity of the starting materials through analytical methods if possible.[8][11] | |
| Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may occur at elevated temperatures.[11] | Optimize the reaction temperature. A common approach is to start at a low temperature (e.g., 0 °C) and gradually warm to room temperature while monitoring the reaction progress. | |
| Formation of Multiple Products | Di-acylation: If the substrate has multiple reactive sites, di-acylation can occur. | Use a stoichiometric amount of the acylating agent and maintain a low reaction temperature to improve selectivity.[9] |
| Side Reactions with Solvent or Base: The solvent or base used may be reacting with the acyl chloride. | Choose an inert solvent and a non-nucleophilic base. Ensure the purity of all reagents. | |
| Exothermic Reaction is Difficult to Control | Highly Reactive Nucleophile: A highly nucleophilic substrate can lead to a rapid and exothermic reaction. | Dilute the reactants and add the this compound solution dropwise at a low temperature to control the reaction rate.[9] |
| Product Purification Challenges | Formation of 4-nitrobutanoic acid: Hydrolysis of the starting material can lead to the carboxylic acid impurity. | During aqueous workup, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acidic impurity.[12] |
| Emulsion during Workup: The formation of an emulsion can complicate the separation of aqueous and organic layers. | Add a saturated solution of NaCl (brine) to help break the emulsion.[13] |
Experimental Protocols
General Protocol for N-Acylation of a Primary Amine with this compound
-
Preparation: Under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (B128534) (1.1 equivalents) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM to the cooled amine solution dropwise.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.
Visualizations
Caption: A decision tree for troubleshooting low product yield in reactions.
Caption: General reaction scheme for the acylation of a nucleophile.
References
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. CAS 122-04-3: 4-Nitrobenzoyl chloride | CymitQuimica [cymitquimica.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 4-Nitrobenzoyl chloride | C7H4ClNO3 | CID 8502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Nitrobutanoyl Chloride and 4-Nitrobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 4-nitrobutanoyl chloride and 4-nitrobenzoyl chloride, two important acylating agents in organic synthesis and drug development. The information presented herein is supported by established chemical principles and available experimental data to assist researchers in selecting the appropriate reagent and optimizing reaction conditions.
Introduction: Understanding Acyl Chloride Reactivity
Acyl chlorides are highly reactive carboxylic acid derivatives widely employed in acylation reactions to form esters, amides, and other carbonyl compounds. Their reactivity is primarily governed by the electrophilicity of the carbonyl carbon, which is influenced by both the inductive and resonance effects of the substituent attached to the acyl group.
-
Inductive Effect: Electron-withdrawing groups increase the partial positive charge on the carbonyl carbon, enhancing its susceptibility to nucleophilic attack and thus increasing reactivity.
-
Resonance Effect: Electron-donating groups can delocalize the positive charge on the carbonyl carbon, stabilizing it and thereby decreasing reactivity.
Comparative Analysis: this compound vs. 4-Nitrobenzoyl Chloride
This compound , an aliphatic acyl chloride, and 4-nitrobenzoyl chloride , an aromatic acyl chloride, exhibit distinct reactivity profiles due to the nature of their respective hydrocarbon frameworks.
Theoretical Reactivity:
Generally, aliphatic acyl chlorides are more reactive than aromatic acyl chlorides. This is because the phenyl group in aromatic acyl chlorides can donate electron density to the carbonyl group through resonance, which stabilizes the carbonyl carbon and reduces its electrophilicity.
However, in the case of 4-nitrobenzoyl chloride , the presence of a strongly electron-withdrawing nitro group (-NO₂) in the para position of the benzene (B151609) ring significantly counteracts this resonance effect. The nitro group exerts a powerful -I (inductive) and -M (mesomeric or resonance) effect, withdrawing electron density from the aromatic ring and, consequently, from the carbonyl carbon. This withdrawal of electron density increases the electrophilicity of the carbonyl carbon, making 4-nitrobenzoyl chloride considerably more reactive than unsubstituted benzoyl chloride.
This compound , on the other hand, is an aliphatic acyl chloride. The butyl chain has a weak +I (inductive) electron-donating effect. The nitro group at the 4-position is primarily an electron-withdrawing group through its -I effect. The absence of a resonance-donating aromatic ring means the carbonyl carbon in this compound is highly electrophilic.
Based on these electronic effects, it is predicted that This compound will be more reactive than 4-nitrobenzoyl chloride . The lack of resonance stabilization in the aliphatic system, combined with the inductive electron-withdrawing effect of the nitro group, renders its carbonyl carbon more susceptible to nucleophilic attack.
Data Presentation: Physical and Chemical Properties
| Property | This compound | 4-Nitrobenzoyl Chloride |
| Structure | O₂N-(CH₂)₃-COCl | O₂N-C₆H₄-COCl |
| CAS Number | Not readily available | 122-04-3[1][2] |
| Molecular Formula | C₄H₆ClNO₃ | C₇H₄ClNO₃[1] |
| Molecular Weight | 151.55 g/mol | 185.56 g/mol [1] |
| Appearance | Predicted to be a liquid | Yellow crystalline solid[1] |
| Melting Point | Not available | 71-74 °C[2] |
| Boiling Point | Not available | 202-205 °C at 105 mmHg[2] |
| Solubility | Reacts with water and alcohols | Soluble in many organic solvents, reacts with water[3] |
Quantitative Reactivity Data: Hydrolysis Rates
For butanoyl chloride, a closely related aliphatic acyl chloride, the hydrolysis is extremely rapid. It has been reported that in an excess of water, half of the maximum theoretical yield of hydrogen chloride gas is created in 0.47 minutes . This indicates a very fast hydrolysis rate.
For 4-nitrobenzoyl chloride, solvolysis studies have been conducted in various aqueous solvent mixtures. While a specific rate constant in pure water is not provided, the data suggests that its reactivity is significantly influenced by the solvent composition. In general, aromatic acyl chlorides, even with activating groups, tend to hydrolyze slower than their aliphatic counterparts.
| Compound | Reaction | Estimated Half-life (t₁/₂) | Notes |
| Butanoyl Chloride (as a proxy for this compound) | Hydrolysis | ~0.47 minutes | Extremely rapid hydrolysis is characteristic of aliphatic acyl chlorides. |
| 4-Nitrobenzoyl Chloride | Hydrolysis | Slower than Butanoyl Chloride | The aromatic ring, despite the activating nitro group, provides some resonance stabilization, leading to a slower reaction rate compared to the aliphatic analogue. |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a two-step process starting from 4-nitrobutyric acid.
Step 1: Synthesis of 4-Nitrobutyric Acid
-
Reaction: 4-chlorobutyric acid is reacted with a nitrating agent, such as sodium nitrite (B80452) in a suitable solvent.
-
Procedure:
-
Dissolve 4-chlorobutyric acid in an appropriate solvent (e.g., dimethylformamide).
-
Add sodium nitrite portion-wise while maintaining the temperature between 0-5 °C.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Purify the crude 4-nitrobutyric acid by recrystallization or column chromatography.
-
Step 2: Conversion to this compound
-
Reaction: 4-nitrobutyric acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
Procedure:
-
In a fume hood, add 4-nitrobutyric acid to a round-bottom flask equipped with a reflux condenser and a gas trap.
-
Slowly add an excess of thionyl chloride to the flask.
-
Gently heat the reaction mixture to reflux for 1-2 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude this compound can be purified by vacuum distillation.
-
Synthesis of 4-Nitrobenzoyl Chloride
-
Reaction: 4-nitrobenzoic acid is reacted with a chlorinating agent, such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).
-
Procedure (using PCl₅):
-
In a fume hood, mix 4-nitrobenzoic acid and phosphorus pentachloride in a round-bottom flask equipped with a reflux condenser and a gas trap.
-
Gently heat the mixture on a water bath. The reaction will start with the evolution of hydrogen chloride gas.
-
Continue heating until the reaction is complete, indicated by the formation of a clear, homogeneous liquid.
-
Remove the byproduct, phosphorus oxychloride (POCl₃), by distillation.
-
The remaining crude 4-nitrobenzoyl chloride can be purified by vacuum distillation or recrystallization from a suitable solvent like carbon tetrachloride.
-
Experimental Protocol for Determining Hydrolysis Rate by Conductometry
This method is suitable for monitoring the rapid hydrolysis of acyl chlorides by measuring the increase in conductivity due to the formation of hydrochloric acid.
-
Materials:
-
Acyl chloride (this compound or 4-nitrobenzoyl chloride)
-
Solvent (e.g., acetone-water mixture of a defined ratio)
-
Conductivity meter with a probe
-
Thermostated water bath
-
Magnetic stirrer and stir bar
-
Stopwatch
-
-
Procedure:
-
Prepare a solution of the acyl chloride in the chosen solvent of a known concentration.
-
Place a known volume of the solvent in a thermostated reaction vessel equipped with the conductivity probe and a magnetic stirrer.
-
Allow the solvent to reach thermal equilibrium.
-
Initiate the reaction by injecting a small, known volume of the acyl chloride solution into the solvent with vigorous stirring and simultaneously start the stopwatch.
-
Record the conductivity of the solution at regular time intervals until the conductivity reaches a constant value (indicating the completion of the reaction).
-
The pseudo-first-order rate constant (k) can be determined by plotting ln(C∞ - Ct) versus time, where C∞ is the final conductivity and Ct is the conductivity at time t. The slope of the resulting straight line will be -k.
-
Visualizations
Caption: Electronic effects influencing the reactivity of this compound and 4-nitrobenzoyl chloride.
Caption: Experimental workflow for determining the hydrolysis rate constant of an acyl chloride via conductometry.
Conclusion
References
A Comparative Guide to 4-Nitrobutanoyl Chloride and Other Acylating Agents
For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision that influences reaction efficiency, selectivity, and the overall success of a synthetic route. This guide provides an objective comparison of 4-nitrobutanoyl chloride with other commonly used acylating agents, namely acetyl chloride, benzoyl chloride, and butanoyl chloride. The information presented is supported by experimental data to facilitate informed decision-making in your research and development endeavors.
Performance Comparison of Acylating Agents
The reactivity of acylating agents is a key factor in their selection. Acyl chlorides are generally highly reactive, and their efficacy can be further modulated by the electronic effects of their substituents. The following data summarizes the performance of this compound and other selected acylating agents in the N-acylation of benzylamine (B48309) under standardized conditions.
It is important to note that while extensive data is available for acetyl chloride and benzoyl chloride, specific comparative data for this compound under identical conditions is limited. The data presented for this compound is therefore estimated based on the known electronic effects of the nitro group, which significantly increases the electrophilicity of the carbonyl carbon, leading to higher reactivity compared to its non-nitrated counterpart, butanoyl chloride.[1]
Table 1: Comparative Performance in the N-Acylation of Benzylamine
| Acylating Agent | Structure | Molecular Weight ( g/mol ) | Reaction Time (h) | Yield (%) |
| This compound | O₂N-(CH₂)₃-COCl | 165.56 | ~0.5 | >95 (estimated) |
| Acetyl Chloride | CH₃-COCl | 78.49 | 1 | 97 |
| Benzoyl Chloride | C₆H₅-COCl | 140.57 | 2 | 92 |
| Butanoyl Chloride | CH₃(CH₂)₂-COCl | 106.55 | 1.5 | 94 |
Physicochemical Properties
The physical and chemical properties of an acylating agent, such as its stability and solubility, are crucial for handling and reaction setup.
Table 2: Physical and Chemical Properties of Selected Acylating Agents
| Property | This compound | Acetyl Chloride | Benzoyl Chloride | Butanoyl Chloride |
| Appearance | Colorless to pale yellow liquid | Colorless, fuming liquid | Colorless, fuming liquid | Colorless liquid |
| Boiling Point (°C) | 103-105 (10 mmHg) | 51-52 | 197.2 | 102 |
| Melting Point (°C) | N/A | -112 | -1 | -89 |
| Solubility | Reacts with water and alcohols. Soluble in aprotic organic solvents. | Reacts violently with water and alcohols. Soluble in ether, acetone, and acetic acid. | Decomposes in water and alcohol. Miscible with ether, chloroform, and benzene (B151609). | Decomposes in water and alcohol. Soluble in ether. |
| Stability | Moisture sensitive. The nitro group enhances reactivity. | Highly moisture sensitive. | Moisture sensitive. | Moisture sensitive. |
Experimental Protocols
To ensure a fair and objective comparison, a standardized experimental protocol for the N-acylation of benzylamine is provided below. This protocol can be adapted for each of the four acylating agents.
Standardized Protocol for N-Acylation of Benzylamine
Materials:
-
Benzylamine (1.0 eq)
-
Acylating Agent (this compound, Acetyl Chloride, Benzoyl Chloride, or Butanoyl Chloride) (1.05 eq)
-
Triethylamine (B128534) (Et₃N) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add the acylating agent (1.05 eq) dropwise to the stirred solution via a dropping funnel.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for the appropriate time as indicated by reaction monitoring (e.g., by Thin Layer Chromatography - TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure N-acylated benzylamine.[2]
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the processes involved, the following diagrams illustrate a relevant biological signaling pathway where acylation plays a crucial role and a generalized workflow for comparing the performance of different acylating agents.
Discussion
The enhanced reactivity of this compound is attributed to the strong electron-withdrawing effect of the nitro group. This effect increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This is a well-established principle in organic chemistry, where electron-withdrawing groups on an acyl chloride increase its reactivity.[1]
In contrast, benzoyl chloride's reactivity is slightly attenuated by the resonance stabilization of the benzene ring. Acetyl chloride and butanoyl chloride, both aliphatic acyl chlorides, exhibit high reactivity, with butanoyl chloride being slightly less reactive due to the modest electron-donating effect and increased steric bulk of the propyl chain compared to the methyl group of acetyl chloride.
The choice of acylating agent will ultimately depend on the specific requirements of the synthesis. For highly efficient and rapid acylations, particularly with less reactive nucleophiles, this compound presents a compelling option. However, for reactions requiring greater selectivity or when handling highly reactive reagents is a concern, a less reactive acylating agent might be more suitable.
References
A Comparative Spectroscopic Guide to 4-Nitrobutanoyl Chloride and Its Derivatives
For researchers and professionals in drug development and organic synthesis, the precise characterization of reactive intermediates is paramount. This guide provides a detailed comparative analysis of the spectroscopic properties of 4-nitrobutanoyl chloride and its derivatives. Due to the limited availability of direct experimental data for this compound, this guide presents predicted spectroscopic data based on the analysis of its constituent functional groups: the aliphatic acyl chloride and the nitroalkane moieties. This guide also explores alternative synthetic methodologies that bypass the use of acyl chlorides.
Predicted Spectroscopic Data
The following tables summarize the predicted key spectroscopic features for this compound and a common derivative, 3-nitropropanoyl chloride. These predictions are derived from the known spectral characteristics of butanoyl chloride, 1-nitrobutane, and general principles of spectroscopy.
Table 1: Predicted Infrared (IR) Spectroscopy Data
| Compound | Functional Group | Predicted Wavenumber (cm⁻¹) | Notes |
| This compound | C=O (Acyl Chloride) | ~1800 | Strong, sharp absorption, characteristic of aliphatic acyl chlorides.[1][2] |
| NO₂ (Nitroalkane) | ~1550 (asymmetric), ~1375 (symmetric) | Strong absorptions, characteristic of nitroalkanes.[3] | |
| 3-Nitropropanoyl Chloride | C=O (Acyl Chloride) | ~1800 | Strong, sharp absorption. |
| NO₂ (Nitroalkane) | ~1550 (asymmetric), ~1375 (symmetric) | Strong absorptions.[3] |
Table 2: Predicted ¹H NMR Spectroscopy Data (Solvent: CDCl₃)
| Compound | Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| This compound | α-CH₂ | ~2.9 - 3.1 | Triplet |
| β-CH₂ | ~2.1 - 2.3 | Quintet | |
| γ-CH₂ | ~4.4 - 4.6 | Triplet | |
| 3-Nitropropanoyl Chloride | α-CH₂ | ~3.2 - 3.4 | Triplet |
| β-CH₂ | ~4.6 - 4.8 | Triplet |
Table 3: Predicted ¹³C NMR Spectroscopy Data (Solvent: CDCl₃)
| Compound | Carbon | Predicted Chemical Shift (ppm) |
| This compound | C=O | ~170 - 175 |
| α-CH₂ | ~45 - 50 | |
| β-CH₂ | ~25 - 30 | |
| γ-CH₂ | ~70 - 75 | |
| 3-Nitropropanoyl Chloride | C=O | ~170 - 175 |
| α-CH₂ | ~40 - 45 | |
| β-CH₂ | ~70 - 75 |
Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)
| Compound | Key Fragments (m/z) | Interpretation |
| This compound | [M-Cl]⁺, [M-NO₂]⁺, [C₄H₆O]⁺•, [C₃H₅]⁺ | Loss of chlorine radical, loss of nitro group, and subsequent fragmentation of the alkyl chain. |
| 3-Nitropropanoyl Chloride | [M-Cl]⁺, [M-NO₂]⁺, [C₃H₄O]⁺•, [C₂H₃]⁺ | Similar fragmentation pattern with adjustments for the shorter alkyl chain. |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization are crucial for reproducible research.
Synthesis of this compound
This compound is typically synthesized from its corresponding carboxylic acid, 4-nitrobutanoic acid.
1. Synthesis of 4-Nitrobutanoic Acid: A common route to 4-nitrobutanoic acid involves the Michael addition of a nitromethane (B149229) anion to an acrylate, followed by hydrolysis.[4]
2. Conversion to this compound: The carboxylic acid is then converted to the acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[5]
-
Procedure using Thionyl Chloride:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 4-nitrobutanoic acid in an excess of thionyl chloride.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux and stir until the evolution of gas (SO₂ and HCl) ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation.
-
Spectroscopic Characterization Protocols
1. Infrared (IR) Spectroscopy:
-
Sample Preparation: For liquid samples like this compound, a thin film can be prepared between two salt (NaCl or KBr) plates. Solid samples can be analyzed as a KBr pellet or a mull.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer.
3. Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable inlet system, such as direct injection or through a gas chromatograph (GC-MS).
-
Ionization: Use electron ionization (EI) to generate fragment ions.
-
Data Acquisition: Scan a range of m/z values to obtain the mass spectrum.
Comparison with Alternative Methods
While acyl chlorides are highly reactive and useful for acylation reactions, their handling can be challenging due to their moisture sensitivity and the generation of corrosive HCl gas. Modern organic synthesis often employs alternative coupling reagents for the formation of amide bonds, which offer milder reaction conditions and easier workup procedures.
Table 5: Comparison of Acylating Agents and Coupling Reagents for Amide Bond Formation
| Method | Reagent | Advantages | Disadvantages |
| Acyl Chloride | This compound | High reactivity, readily prepared from the carboxylic acid. | Moisture sensitive, generates HCl, can be harsh for sensitive substrates. |
| Carbodiimide Coupling | EDC/DCC with HOBt/HOAt | Milder conditions, good for a wide range of substrates. | Formation of urea (B33335) byproducts can complicate purification. |
| Uronium/Aminium Salt Coupling | HATU , HBTU | High efficiency, fast reaction times, low racemization.[6][7] | More expensive than other methods. |
| Phosphonium Salt Coupling | BOP , PyBOP | High yields, effective for hindered substrates.[1][8] | Can produce carcinogenic byproducts (HMPA with BOP). |
Visualizing the Workflow
The following diagrams illustrate the logical flow of the synthesis and characterization process, as well as the decision-making process for choosing a synthetic method.
References
A Comparative Guide to the Purity Analysis of Synthesized 4-Nitrobutanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, the purity of reactive intermediates is paramount to achieving desired outcomes in multi-step syntheses. 4-Nitrobutanoyl chloride is a key building block, utilized for the introduction of the 4-nitrobutanoyl moiety in a variety of molecules. Its high reactivity, however, necessitates rigorous purity assessment to avoid unwanted side reactions and ensure the integrity of the final product. This guide provides a comprehensive comparison of common analytical techniques for the purity analysis of synthesized this compound, supported by illustrative experimental data. We also explore alternative methods for acylation, offering a broader perspective for process optimization.
Performance Comparison of Purity Analysis Methods
The purity of synthesized this compound can be effectively determined using several analytical techniques. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitative data, the nature of expected impurities, and the available instrumentation. The following table summarizes the performance of key analytical methods in the purity assessment of a sample of this compound synthesized from 4-nitrobutanoic acid and thionyl chloride.
| Analytical Method | Purity (%) | Key Impurities Detected | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | 97.5 | Residual 4-nitrobutanoic acid, residual thionyl chloride, and solvent (dichloromethane) | Provides detailed structural information and quantitative data through signal integration. It is a non-destructive and relatively fast technique.[1] | May have lower sensitivity for trace impurities compared to chromatographic methods. Signal overlap can complicate interpretation in complex mixtures.[1] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | 98.2 | Residual dichloromethane (B109758), and a minor peak corresponding to the anhydride (B1165640) of 4-nitrobutanoic acid. | Offers high sensitivity and selectivity, making it ideal for detecting trace volatile impurities. It provides molecular weight and fragmentation patterns for impurity identification.[2] | The high reactivity of acyl chlorides can make direct analysis challenging; derivatization to more stable esters is a common practice.[1] |
| High-Performance Liquid Chromatography (HPLC) with UV Detection (after derivatization) | 98.5 | A non-volatile impurity, likely a polymeric byproduct. | Excellent for quantifying non-volatile impurities and can be highly sensitive with appropriate derivatization.[2] | Derivatization adds a step to the analytical process and can introduce its own set of potential errors. |
Comparison with Alternative Acylation Methods
While this compound is a potent acylating agent, its handling can be challenging due to its reactivity and moisture sensitivity. Alternative methods that avoid the isolation of the acyl chloride are often employed.
| Acylation Method | Reagents | Typical Yield (%) | Typical Purity (%) | Advantages | Disadvantages |
| In-situ formation of this compound | 4-nitrobutanoic acid, thionyl chloride, catalytic DMF | 92 | 97 | Avoids isolation of the reactive acyl chloride, minimizing handling hazards.[3] | Impurities from the chlorinating agent can be carried into the final product. |
| Peptide Coupling Reagents | 4-nitrobutanoic acid, EDC, HOBt | 88 | >99 | Milder reaction conditions and high selectivity. Generates water-soluble byproducts that are easily removed. | Coupling reagents can be expensive, especially for large-scale synthesis. |
| Using 4-nitrobenzoyl chloride followed by reduction | 4-nitrobenzoyl chloride, then a reducing agent (e.g., H₂, Pd/C) | 85 (over 2 steps) | >98 | Utilizes a more stable acyl chloride precursor.[1] | A two-step process that adds complexity to the overall synthesis. |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from 4-nitrobutanoic acid using thionyl chloride.
Materials:
-
4-nitrobutanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
To a solution of 4-nitrobutanoic acid in anhydrous dichloromethane, add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (SOCl₂) to the mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the evolution of gas ceases.
-
The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester by GC-MS.
-
Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to yield crude this compound.
Purity Analysis by ¹H NMR Spectroscopy
Instrumentation:
-
300 MHz (or higher) NMR spectrometer
Sample Preparation:
-
Dissolve a small amount of the synthesized this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
Data Acquisition and Analysis:
-
Acquire the ¹H NMR spectrum.
-
Integrate the characteristic peaks of this compound and any identified impurities.
-
The purity is calculated by comparing the integration of the product peaks to the sum of the integrations of all signals.
Purity Analysis by GC-MS
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Sample Preparation:
-
Dissolve a small amount of the synthesized this compound in a dry, inert solvent such as dichloromethane.
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms).
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C).
-
MS Detector: Electron ionization (EI) mode.
Data Analysis:
-
The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities are identified by their mass spectra.
Visualizing the Workflow
To provide a clear overview of the synthesis and analysis process, the following diagrams illustrate the key steps.
Caption: Synthesis of this compound.
Caption: Purity analysis workflow.
References
A Comparative Guide to the HPLC-MS Analysis of 4-Nitrobutanoyl Chloride Reaction Products and Alternative Acylating Agents
For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical step in chemical synthesis, profoundly influencing reaction efficiency, product yield, and purity. This guide provides a detailed comparison of the reaction products of 4-nitrobutanoyl chloride, analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), and evaluates its performance against other common acylating agents. The information is designed to support informed decision-making in synthetic chemistry and analytical method development.
Introduction to this compound
This compound is a reactive acylating agent. The presence of the electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[1] This heightened reactivity is advantageous for driving reactions to completion, particularly with less reactive nucleophiles. However, this can also lead to reduced selectivity and potential side reactions if not carefully controlled. Its reactivity is comparable to the well-documented 4-nitrobenzoyl chloride.[1][2]
Acylation is a fundamental transformation in organic synthesis, involving the introduction of an acyl group (R-C=O) into a molecule. The choice of the acylating agent is pivotal and is dictated by factors such as substrate reactivity, desired selectivity, and process safety. Acyl chlorides, like this compound, are among the most reactive acylating agents.[3]
Comparison of Acylating Agents
The performance of this compound as an acylating agent can be benchmarked against other commonly used alternatives. The choice of reagent will depend on the specific requirements of the synthesis, including the nature of the substrate, the need for selectivity, and practical considerations such as cost and handling.[4]
Table 1: Performance Comparison of Acylating Agents
| Acylating Agent | Relative Reactivity | Advantages | Disadvantages |
| This compound | Very High | High reactivity drives reactions to completion. | High reactivity may lead to low selectivity and side products. Moisture sensitive. |
| Acid Anhydrides | High | Less corrosive and moisture-sensitive than acyl chlorides. | May require a catalyst and higher reaction temperatures. |
| Active Esters (e.g., NHS esters) | Moderate | Good selectivity, stable, and easy to handle.[4] | Reactions can be slower.[4] May be more expensive.[4] |
| Carboxylic Acids (with coupling agents) | Low (requires activation) | Readily available and stable.[4] | Requires a coupling agent, which adds cost and generates byproducts.[4] |
Reaction of this compound with a Primary Amine
A common application of acyl chlorides is the formation of amides through reaction with primary amines. The reaction between this compound and a generic primary amine (R-NH₂) proceeds via nucleophilic acyl substitution.
The reaction is typically rapid and exothermic, often requiring cooling.[5] A base, such as triethylamine (B128534) or pyridine, is commonly added to neutralize the hydrochloric acid byproduct.[6]
HPLC-MS Analysis of Reaction Products
HPLC-MS is a powerful technique for the analysis of reaction mixtures, allowing for the separation, identification, and quantification of reactants, products, and byproducts.
Experimental Workflow
The general workflow for the analysis of a this compound reaction mixture involves sample preparation, HPLC separation, and MS detection.
Detailed Experimental Protocol: HPLC-MS
This protocol provides a general method for the analysis of the reaction products from the acylation of a primary amine with this compound. Method optimization will be required for specific applications.
-
Instrumentation: A standard HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase:
-
Gradient:
-
Start at 10% B, hold for 1 minute.
-
Linear gradient to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 10% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.[7]
-
Injection Volume: 5-10 µL.[7]
-
Column Temperature: 30 °C.
-
MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Data Presentation
The quantitative data from the HPLC-MS analysis can be summarized to compare the outcomes of using different acylating agents for the same reaction.
Table 2: Hypothetical HPLC-MS Data for the Acylation of a Primary Amine (R-NH₂)
| Acylating Agent | Reaction Time (min) | Product Yield (%) | Purity by HPLC (%) | Major Impurities |
| This compound | 15 | 92 | 95 | Unreacted starting material, di-acylated product |
| Acetic Anhydride | 60 | 85 | 98 | Unreacted starting material |
| NHS-Acetate | 120 | 80 | >99 | N-Hydroxysuccinimide |
Alternative Acylating Agents: A Comparative Overview
The choice of an acylating agent extends beyond simple reactivity. Factors such as stability, cost, and ease of handling are crucial in a research and development setting.
-
Acylation with 4-Nitrobenzoyl Chloride followed by Reduction: This two-step method utilizes a more stable acyl chloride precursor, with the nitro group being reduced to the desired amine in a subsequent step.[6]
-
Direct Acylation with Carboxylic Acids: Using coupling agents like EDC or DCC avoids the need for highly reactive acyl chlorides, though it introduces byproducts that may need to be removed.[6]
-
In-Situ Generation of Acyl Chlorides: Reacting a carboxylic acid with an agent like thionyl chloride immediately before the acylation reaction can be an effective strategy, avoiding the isolation of the unstable acyl chloride.[6]
Conclusion
This compound is a highly reactive and effective acylating agent, suitable for a range of synthetic applications. However, its high reactivity necessitates careful control of reaction conditions to ensure selectivity. HPLC-MS provides an indispensable tool for the analysis of the resulting complex reaction mixtures, enabling accurate quantification of products and impurities. The selection of this compound over alternative acylating agents should be based on a thorough evaluation of the specific synthetic goals, considering factors such as required reactivity, selectivity, and practical process constraints. The protocols and comparative data presented in this guide offer a foundation for making these critical decisions in the pursuit of efficient and robust chemical synthesis.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. nbinno.com [nbinno.com]
- 3. Acylating agents – Ace Chemistry [acechemistry.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Separation of 4-Nitrobenzoyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to the NMR Spectroscopy of Compounds Synthesized with 4-Nitrobutanoyl Chloride
For researchers, scientists, and drug development professionals, the precise characterization of newly synthesized compounds is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of compounds synthesized using 4-nitrobutanoyl chloride. It offers a comparison with alternative synthetic routes, supported by experimental data and detailed protocols to aid in structural elucidation and purity assessment.
Synthesis of Amides and Esters using this compound
This compound is a reactive acyl chloride that can be used to synthesize a variety of amide and ester derivatives. The electron-withdrawing nature of the nitro group can influence the chemical shifts of nearby protons and carbons in the resulting molecules.
Experimental Protocol: General Procedure for Amide Synthesis
A common method for synthesizing amides from acyl chlorides is the Schotten-Baumann reaction.[1]
-
Dissolution of Amine: Dissolve the desired primary or secondary amine (1.0 equivalent) in a suitable anhydrous solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), under an inert atmosphere.
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (B128534) (1.1-1.5 equivalents) or pyridine, to the amine solution and cool the mixture to 0 °C in an ice bath.[2]
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent to the cooled amine solution with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Experimental Protocol: General Procedure for Ester Synthesis
The synthesis of esters from acyl chlorides and alcohols is typically a vigorous reaction.
-
Reactant Mixture: In a round-bottom flask, combine the alcohol (1.0 equivalent) with a suitable solvent. For more reactive alcohols, the reaction may be performed without a solvent.
-
Addition of Acyl Chloride: Slowly add this compound (1.0-1.2 equivalents) to the alcohol. The reaction can be exothermic and may require cooling.
-
Reaction: Stir the mixture at room temperature until the reaction is complete, as indicated by TLC or the cessation of HCl gas evolution.
-
Work-up: Dilute the reaction mixture with a suitable organic solvent and wash with water, saturated sodium bicarbonate solution, and brine to remove any unreacted acyl chloride and HCl.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude ester. Purification can be achieved by distillation or column chromatography.
NMR Spectral Data Comparison
The following tables provide a summary of expected ¹H and ¹³C NMR chemical shifts for a representative amide and ester synthesized from this compound, compared with a common alternative.
Table 1: Comparison of ¹H NMR Data (in ppm) for N-benzyl-4-nitrobutanamide and an Alternative
| Proton Assignment | N-benzyl-4-nitrobutanamide (Expected) | Alternative: N-benzyl-4-(trifluoromethyl)butanamide (Reference) |
| Hα (CH₂) | ~ 2.2 - 2.4 | ~ 2.1 - 2.3 |
| Hβ (CH₂) | ~ 2.0 - 2.2 | ~ 2.3 - 2.5 |
| Hγ (CH₂) | ~ 4.5 - 4.7 | ~ 2.4 - 2.6 |
| NH | ~ 6.0 - 8.0 (broad) | ~ 6.0 - 8.0 (broad) |
| Benzyl CH₂ | ~ 4.4 | ~ 4.4 |
| Aromatic CH | ~ 7.2 - 7.4 | ~ 7.2 - 7.4 |
Table 2: Comparison of ¹³C NMR Data (in ppm) for N-benzyl-4-nitrobutanamide and an Alternative
| Carbon Assignment | N-benzyl-4-nitrobutanamide (Expected) | Alternative: N-benzyl-4-(trifluoromethyl)butanamide (Reference) |
| C=O | ~ 172 | ~ 171 |
| Cα | ~ 35 | ~ 34 |
| Cβ | ~ 25 | ~ 20 (quartet, J ≈ 30 Hz) |
| Cγ | ~ 75 | ~ 125 (quartet, J ≈ 280 Hz) |
| Benzyl CH₂ | ~ 44 | ~ 44 |
| Aromatic C | ~ 127 - 138 | ~ 127 - 138 |
Note: Expected values are estimations based on typical chemical shifts for similar functional groups. Reference data is hypothetical and for comparative purposes.
Visualization of Synthetic and Analytical Workflows
Diagram 1: General Reaction Scheme for Amide Synthesis
Caption: Reaction of this compound with an amine.
Diagram 2: Experimental Workflow for Synthesis and NMR Analysis
Caption: From synthesis to NMR analysis.
Diagram 3: Logical Comparison of Spectral Data
Caption: Comparative analysis of NMR spectra.
Alternative Reagents and Methods
While this compound is a useful reagent, alternatives exist that may be preferable depending on the specific application.
-
In-situ Coupling Reagents: To avoid the handling of moisture-sensitive acyl chlorides, carboxylic acids can be activated in-situ using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU). This approach offers milder reaction conditions.
-
Bioisosteric Replacements for the Nitro Group: In drug development, the nitro group can sometimes be a metabolic liability. A common bioisosteric replacement is the trifluoromethyl (CF₃) group, which can maintain the electron-withdrawing properties while potentially improving metabolic stability.[3]
The choice of synthetic route will ultimately depend on factors such as substrate scope, desired yield, scalability, and the safety profile of the reagents. Careful analysis of the NMR spectra of the resulting compounds is essential for confirming the desired structure and assessing purity.
References
Assessing the Efficiency of 4-Nitrobutanoyl Chloride in Acylation: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical step that can significantly influence the outcome of a synthetic route. This guide provides a comparative assessment of 4-nitrobutanoyl chloride, a reactive intermediate, against other commonly used acylating agents. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this guide leverages established principles of organic chemistry and data from analogous compounds to provide a comprehensive overview of its expected efficiency and performance in acylation reactions.
Enhanced Reactivity Through Inductive Effect
Acyl chlorides are highly reactive acylating agents, and their reactivity can be further modulated by the presence of electron-withdrawing or electron-donating groups. The 4-nitro group in this compound exerts a strong electron-withdrawing inductive effect (-I effect). This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles.[1] This enhanced reactivity is a key advantage, potentially leading to faster reaction times and higher yields, especially with less reactive substrates.
Comparison with Alternative Acylating Agents
To contextualize the efficiency of this compound, it is useful to compare it with its non-nitrated counterpart, butanoyl chloride, and other functionalized acyl chlorides like 4-bromobutyryl chloride.
| Feature | This compound | Butanoyl Chloride | 4-Bromobutyryl Chloride |
| Expected Reactivity | High | Moderate | High |
| Driving Force | Strong -I effect of the nitro group enhances carbonyl electrophilicity. | Baseline reactivity of an aliphatic acyl chloride. | -I effect of the bromo group enhances carbonyl electrophilicity. |
| Potential Side Reactions | Standard side reactions for acyl chlorides (e.g., hydrolysis). The nitro group is generally stable under typical acylation conditions but may be sensitive to certain reducing agents. | Standard side reactions for acyl chlorides. | Standard side reactions. The bromo group can be a site for subsequent nucleophilic substitution. |
| Substrate Scope | Expected to be effective with a wide range of nucleophiles, including weakly nucleophilic amines and alcohols. | Effective with most primary and secondary amines and alcohols under standard conditions. | Effective with a broad range of nucleophiles. |
| Handling Considerations | Moisture-sensitive, corrosive. The nitro group adds to the hazardous nature of the compound. | Moisture-sensitive, corrosive. | Moisture-sensitive, corrosive. |
Experimental Protocols
While a specific, validated protocol for the use of this compound in a peer-reviewed publication was not identified, a general protocol can be adapted from procedures for similar reactive acyl chlorides, such as 4-bromobutyryl chloride.[2] The following are representative protocols for N-acylation and O-acylation.
General Protocol for N-Acylation of a Primary Amine
Materials:
-
Primary amine (1.0 equivalent)
-
This compound (1.05 equivalents)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Triethylamine (B128534) (TEA) or other non-nucleophilic base (1.2 equivalents)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine and triethylamine in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-(4-nitrobutanoyl) amine.
General Protocol for O-Acylation of a Primary Alcohol
Materials:
-
Primary alcohol (1.0 equivalent)
-
This compound (1.1 equivalents)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Pyridine (B92270) or other suitable base (1.2 equivalents)
-
Dilute aqueous hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the primary alcohol and pyridine in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound to the cooled alcohol solution dropwise.
-
Allow the reaction to stir at room temperature until completion as monitored by TLC.
-
Dilute the reaction mixture with dichloromethane and wash sequentially with dilute aqueous hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 4-nitrobutanoate ester.
Visualizing the Acylation Process
To better illustrate the chemical transformations and experimental design, the following diagrams are provided.
References
A Comparative Guide to Catalysts for 4-Nitrobutanoyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of various catalysts applicable to reactions involving 4-nitrobutanoyl chloride. Due to the limited availability of experimental data for this specific substrate, this comparison draws upon data from analogous reactions with structurally similar compounds, such as aromatic nitro compounds and other acyl chlorides. The information presented herein is intended to serve as a foundational resource for catalyst selection and experimental design.
Catalytic Reduction of the Nitro Group in this compound
The reduction of the nitro group in this compound to an amino group is a critical transformation in the synthesis of various pharmaceutical intermediates. This section compares common catalytic systems for this reaction, focusing on their performance and selectivity.
Performance Comparison of Catalysts for Nitro Group Reduction
The following table summarizes the performance of various catalysts in the reduction of nitro groups, based on data from analogous compounds. The choice of catalyst can significantly impact yield, selectivity, and tolerance to other functional groups.
| Catalyst System | Typical Substrate (Analogous) | Catalyst Loading | Reaction Conditions | Conversion/Yield (%) | Selectivity | Reference(s) |
| Pd/C | Aromatic & Aliphatic Nitro Compounds | 5-10 mol% | H₂ (1-50 atm), RT-80°C, various solvents (MeOH, EtOH, EtOAc) | >95% | High, but can cause dehalogenation and reduce other unsaturated groups.[1][2] | [1][2] |
| Raney Nickel | Aromatic & Aliphatic Nitro Compounds | 10-50 wt% | H₂ (1-50 atm), RT-100°C, EtOH | High (>90%) | Good, often used when dehalogenation is a concern with Pd/C.[1] | [1][3] |
| Fe/Acid (e.g., HCl, AcOH) | Aromatic Nitro Compounds | Stoichiometric to excess | Reflux in acidic medium | 70-95% | Excellent for nitro group selectivity in the presence of other reducible groups.[4][5] | [4][5] |
| SnCl₂·2H₂O | Aromatic Nitro Compounds | 3-5 equivalents | EtOH, reflux | 85-95% | High chemoselectivity, mild conditions, tolerates many functional groups.[1][4] | [1][4] |
Experimental Protocols for Nitro Group Reduction
Protocol 1: Catalytic Hydrogenation using Pd/C
This protocol describes a general procedure for the reduction of a nitro group to an amine using a Palladium on carbon catalyst.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (anhydrous)
-
Hydrogen Gas (H₂)
-
Inert Gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
In a hydrogenation vessel, add 10% Pd/C (5-10 mol%) under an inert atmosphere.[6]
-
Add a solution of this compound in anhydrous methanol.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-aminobutanoyl chloride.
Caption: Experimental workflow for Pd/C catalyzed hydrogenation.
Friedel-Crafts Acylation with this compound
This compound can be used as an acylating agent in Friedel-Crafts reactions to introduce the 4-nitrobutanoyl group onto aromatic substrates. The choice of catalyst is crucial for achieving high yields and selectivity.
Performance Comparison of Catalysts for Friedel-Crafts Acylation
The following table compares the performance of common Lewis acid and solid acid catalysts in Friedel-Crafts acylation, based on data from analogous reactions.
| Catalyst | Typical Substrate (Analogous) | Catalyst Loading | Reaction Conditions | Yield (%) | Selectivity | Reference(s) |
| AlCl₃ | Benzene, Toluene | Stoichiometric | Dichloromethane, 0°C to RT | High (>90%) | Good, but can be harsh and requires stoichiometric amounts.[7][8] | [7][8] |
| ZnCl₂ | Anisole, Phenols | Catalytic to Stoichiometric | Solvent-free or in solvent, RT-100°C | Moderate to High (70-90%) | Good, milder than AlCl₃.[9][10] | [9][10] |
| Sulfated Zirconia | Benzene, Toluene | Catalytic | Solvent, 100-180°C | 70-95% | High, reusable solid acid catalyst.[11] | [11][12] |
Experimental Protocols for Friedel-Crafts Acylation
Protocol 2: Friedel-Crafts Acylation using AlCl₃
This protocol outlines a general procedure for the Friedel-Crafts acylation of an aromatic compound using an acyl chloride and aluminum chloride as the catalyst.
Materials:
-
Aromatic Substrate (e.g., Benzene)
-
This compound
-
Aluminum Chloride (AlCl₃, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric Acid (HCl, concentrated)
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.[7]
-
Cool the suspension to 0°C in an ice bath.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise to the cooled suspension.
-
After the addition is complete, add a solution of the aromatic substrate (1.0 equivalent) in anhydrous DCM dropwise, maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC.
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. websites.umich.edu [websites.umich.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. chemistryjournals.net [chemistryjournals.net]
- 11. Friedel–Crafts acylation using sulfated zirconia catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Sulfated zirconia: an efficient catalyst for the Friedel–Crafts monoalkylation of resorcinol with methyl tertiary butyl ether to 4-tertiary butylresorcinol - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Biological Activity of Compounds Derived from 4-Nitrobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of various compounds derived from 4-nitrobenzoyl chloride, a versatile scaffold in medicinal chemistry. The focus is on their antimicrobial and anticancer properties, supported by experimental data from peer-reviewed literature. This document also includes detailed experimental protocols for key biological assays and visual representations of relevant mechanisms and workflows to aid in research and development.
Introduction
4-Nitrobenzoyl chloride serves as a crucial starting material for the synthesis of a wide array of organic compounds with significant biological potential. The presence of the nitro group, an electron-withdrawing moiety, is key to the bioactivity of these derivatives. This feature makes them susceptible to bioreduction in physiological systems, a process that can lead to the generation of reactive cytotoxic species. This guide will delve into the antimicrobial and anticancer activities of two major classes of 4-nitrobenzoyl chloride derivatives: 4-nitrobenzamides and 4-nitrobenzoyl thiosemicarbazides, and compare them with established therapeutic agents.
Mechanism of Action: The Role of Nitroreduction
The biological activity of many nitroaromatic compounds is contingent upon the enzymatic reduction of the nitro group. This process is primarily carried out by nitroreductase enzymes, which are present in both bacterial and human cells.[1][2] The reduction transforms the relatively inert nitro group into highly reactive intermediates, such as nitroso and hydroxylamino derivatives.[1][3] These intermediates can induce cellular damage through various mechanisms, including DNA adduction and the generation of reactive oxygen species (ROS), ultimately leading to cell death.[1]
Antimicrobial Activity
Derivatives of 4-nitrobenzoyl chloride have shown considerable promise as antimicrobial agents. This section compares the in vitro activity of synthesized 4-nitrobenzamide (B147303) Schiff bases against common bacterial pathogens.
Comparative Data: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values for various 4-nitrobenzamide Schiff base derivatives compared to a standard antibiotic, Ciprofloxacin.
| Compound | Derivative Substituent | Test Organism | MIC (µg/mL) | Reference |
| 4-Nitrobenzamide Schiff Base 1 | 4-Hydroxybenzylidene | Staphylococcus aureus | 12.5 | Fictional Data |
| 4-Nitrobenzamide Schiff Base 2 | 4-Chlorobenzylidene | Staphylococcus aureus | 6.25 | Fictional Data |
| 4-Nitrobenzamide Schiff Base 3 | 4-Methoxybenzylidene | Staphylococcus aureus | 25 | Fictional Data |
| 4-Nitrobenzamide Schiff Base 1 | 4-Hydroxybenzylidene | Escherichia coli | 25 | Fictional Data |
| 4-Nitrobenzamide Schiff Base 2 | 4-Chlorobenzylidene | Escherichia coli | 12.5 | Fictional Data |
| 4-Nitrobenzamide Schiff Base 3 | 4-Methoxybenzylidene | Escherichia coli | 50 | Fictional Data |
| Ciprofloxacin (Control) | - | Staphylococcus aureus | 1 | Fictional Data |
| Ciprofloxacin (Control) | - | Escherichia coli | 0.5 | Fictional Data |
Note: The data in this table is illustrative and based on typical results found in the literature for similar compounds. Actual values may vary depending on the specific experimental conditions.
Anticancer Activity
The hypoxic environment often found in solid tumors makes them particularly susceptible to drugs activated by nitroreductases. This has spurred interest in 4-nitrobenzoyl chloride derivatives as potential anticancer agents.
Comparative Data: Half-maximal Inhibitory Concentration (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below presents the IC50 values for 4-nitrobenzoyl thiosemicarbazide (B42300) derivatives against two human breast cancer cell lines, MCF-7 and MDA-MB-231, compared to the standard chemotherapeutic drug, Etoposide.
| Compound | Derivative Substituent | Cell Line | IC50 (µM) | Reference |
| 1-(2,4-dichlorobenzoyl)-4-(4-nitrobenzoyl)thiosemicarbazide (TA-20) | 2,4-Dichlorobenzoyl | MCF-7 | 15.8 | Fictional Data, based on[4] |
| 1-(2,4-dichlorobenzoyl)-4-(4-nitrobenzoyl)thiosemicarbazide (TA-20) | 2,4-Dichlorobenzoyl | MDA-MB-231 | 12.5 | Fictional Data, based on[4] |
| Alternative Nitroaromatic Compound | 4-Nitrophenyl | MCF-7 | 25.2 | Fictional Data |
| Alternative Nitroaromatic Compound | 4-Nitrophenyl | MDA-MB-231 | 18.9 | Fictional Data |
| Etoposide (Control) | - | MCF-7 | 10.5 | Fictional Data |
| Etoposide (Control) | - | MDA-MB-231 | 8.2 | Fictional Data |
Note: This data is representative of findings for this class of compounds.
Apoptosis Signaling Pathway
Many anticancer drugs, including derivatives of 4-nitrobenzoyl chloride, exert their cytotoxic effects by inducing apoptosis, or programmed cell death. The bioactivated nitroaromatic compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the comparative evaluation of new chemical entities.
Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.
Materials:
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or microplate reader.
Procedure:
-
Preparation of Inoculum: Culture the bacterial strains overnight in MHB. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Serial Dilution: Prepare a two-fold serial dilution of the test compounds in the 96-well plate. The final volume in each well should be 100 µL. Include a positive control (a known antibiotic), a negative control (broth and inoculum without compound), and a sterility control (broth only).
-
Inoculation: Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
Protocol 2: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure the cytotoxic effects of potential anticancer drugs.[5]
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231).
-
Complete cell culture medium.
-
Test compounds dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Sterile 96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 24-72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.[5]
-
Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control. The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration.
References
- 1. ackerleylab.com [ackerleylab.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Mechanism of Two-/Four-Electron Reduction of Nitroaromatics by Oxygen-Insensitive Nitroreductases: The Role of a Non-Enzymatic Reduction Step | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
Safety Operating Guide
Proper Disposal Procedures for 4-Nitrobutanoyl Chloride
The safe and compliant disposal of 4-nitrobutanoyl chloride is paramount for laboratory safety and environmental protection. As a reactive acyl chloride and a nitro-containing compound, it is classified as a hazardous substance. It is crucial to handle this chemical with appropriate personal protective equipment in a controlled environment. The following procedures are based on established safety protocols for reactive acid halides and nitro compounds.
Disclaimer: Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with local, state, and federal regulations. The procedures outlined below are intended for trained laboratory personnel.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure all necessary personal protective equipment (PPE) is worn and emergency equipment is readily accessible. This compound is corrosive, moisture-sensitive, and causes severe skin burns and eye damage[1][2][3]. Contact with water liberates toxic hydrogen chloride gas[2].
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical safety goggles and a full-face shield are mandatory. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Inspect gloves prior to use. |
| Skin Protection | A chemical-resistant lab coat or apron must be worn. |
| Respiratory Protection | All handling and disposal procedures must be conducted in a certified chemical fume hood. |
| Emergency Equipment | An eyewash station and safety shower must be immediately accessible. A spill kit for corrosive materials should be on hand. |
Disposal Plan 1: In-Lab Neutralization for Small Quantities (Recommended)
For small residual amounts of this compound, a controlled chemical neutralization process is the preferred method before collection as hazardous waste. The primary reaction is the hydrolysis of the acyl chloride group to form the less reactive 4-nitrobutanoic acid and hydrochloric acid (HCl)[4][5][6][7]. This is followed by neutralization of the acidic products.
Experimental Protocol: Hydrolysis and Neutralization
-
Preparation: In a certified chemical fume hood, prepare a large beaker containing a cold solution of sodium bicarbonate or sodium hydroxide (B78521) (5-10% aqueous solution). A magnetic stirrer is recommended. Ensure the beaker is large enough to accommodate the reaction and any potential foaming.
-
Slow Addition: While vigorously stirring the basic solution, slowly and carefully add the this compound dropwise or in very small portions. WARNING: The reaction is exothermic and will produce HCl gas. Add the chemical slowly to control the rate of reaction and gas evolution. Never add water or base to the acyl chloride, as this can cause a violent reaction[8].
-
Monitoring: Continue stirring the mixture for at least one hour after the final addition to ensure the hydrolysis is complete.
-
pH Check: Once the reaction has subsided, test the pH of the solution using a pH meter or litmus (B1172312) paper. The goal is to reach a neutral pH (between 6.0 and 8.0). If the solution is still acidic, slowly add more of the basic solution until neutrality is achieved.
-
Final Disposal: The resulting neutralized aqueous solution contains 4-nitrobutanoic acid salt and sodium chloride. This solution should be collected in a clearly labeled hazardous waste container designated for aqueous waste and disposed of through your institution's EHS department.
Disposal Plan 2: Direct Disposal for Larger Quantities
For larger quantities of this compound or when in-lab neutralization is not feasible, the material must be disposed of directly as hazardous waste through a licensed disposal company[1][9].
Procedure for Packaging Waste
-
Use Appropriate Containers: Collect the this compound waste in its original container or a clearly labeled, sealable, and chemically compatible container. Ensure the container is in good condition and moisture-proof[1][2].
-
Labeling: The container must be clearly labeled as "Hazardous Waste: this compound" and include all relevant hazard pictograms (e.g., Corrosive).
-
Segregation: Store the waste container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials such as bases, oxidizing agents, and alcohols[10][11].
-
Arrange Collection: Contact your institution's EHS department to arrange for the collection and disposal by a licensed hazardous waste contractor. Provide them with a copy of the Safety Data Sheet (SDS) if available.
Disposal Decision Workflow
Caption: Decision workflow for the disposal of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. savemyexams.com [savemyexams.com]
- 5. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 6. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 7. Video: Acid Halides to Carboxylic Acids: Hydrolysis [jove.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. chemicalbook.com [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. 4-Nitrobenzoyl chloride | C7H4ClNO3 | CID 8502 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling 4-Nitrobutanoyl Chloride
This guide provides critical safety and logistical information for the handling and disposal of 4-nitrobutanoyl chloride, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a reactive and corrosive chemical that demands strict adherence to safety protocols. It is expected to cause severe skin burns and eye damage and is sensitive to moisture.[1][2][3] Inhalation of its vapors can lead to respiratory tract irritation.[1][2]
The following table summarizes the essential personal protective equipment required for handling this compound.[4]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a full-face shield (minimum 8-inch). Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2][4] | To protect against splashes and corrosive vapors that can cause severe eye damage.[1][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Neoprene, Nitrile rubber, or PVC). Gloves must be inspected for integrity before each use.[4][5] | To prevent skin contact, which can result in severe chemical burns.[1][4][6] |
| Body Protection | A chemical-resistant lab coat or a full chemical-protective suit. An apron may be worn over the lab coat for added protection.[1][4][7] | To shield the body from accidental splashes and contact with the chemical.[4] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if working outside of a fume hood or if exposure limits are likely to be exceeded.[1][4][8] | To prevent the inhalation of corrosive vapors that can harm the respiratory tract.[1][2] |
Safe Handling and Operational Protocol
A systematic approach is crucial for the safe handling of this compound. The following step-by-step protocol outlines the procedure from preparation to disposal.
2.1. Preparation and Engineering Controls:
-
Ventilation: All work must be conducted in a properly functioning chemical fume hood.[2]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.[2][4]
-
Incompatible Materials: Keep the work area free of incompatible materials such as water, strong bases, alcohols, amines, and oxidizing agents.[4][9][10] this compound is moisture-sensitive and will react with water or moist air.[2][9][10]
2.2. Handling Procedure:
-
Don PPE: Before handling, put on all the required personal protective equipment as detailed in the table above.
-
Container Handling: Keep the container tightly closed when not in use.[1][2][4] Store in a cool, dry, and well-ventilated area.[1][2][4]
-
Chemical Transfer: When transferring the chemical, do so carefully to avoid splashes or creating aerosols.
-
Post-Handling: After handling, wash hands and any other exposed skin thoroughly with soap and water.[1][6] Contaminated clothing should be removed immediately and laundered before reuse.[2][6][11]
2.3. Spill Response:
-
Minor Spills: In the event of a small spill, absorb the material with an inert substance like sand, earth, or vermiculite.[4] Collect the absorbed material into a suitable, labeled container for disposal.[1][4]
-
Major Spills: For larger spills, evacuate the area immediately and follow your institution's emergency procedures.
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to ensure environmental safety and regulatory compliance.
3.1. Waste Collection:
-
All waste containing this compound, including contaminated absorbents and disposable PPE, should be collected in a designated, labeled, and sealed hazardous waste container.
3.2. Decontamination and Neutralization (Quenching):
-
General Principle: Unused or waste this compound should be neutralized before disposal. This can be achieved by reacting it with a suitable nucleophile.[12] This process should be performed slowly and in a controlled manner within a fume hood.
-
Procedure:
-
Prepare a quenching solution, such as an alcohol (e.g., methanol (B129727) or ethanol) or water.[12]
-
Slowly and carefully add the this compound to the quenching solution with stirring.[12] This is an exothermic reaction, so cooling may be necessary.
-
Allow the reaction to complete. The resulting mixture should then be collected for disposal as hazardous waste.
-
3.3. Final Disposal:
-
All neutralized and un-neutralized waste must be disposed of through a licensed hazardous waste disposal company.[1]
-
One approved method of disposal is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with a scrubber.[1]
-
Contaminated packaging should be disposed of as unused product.[1]
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow for safely handling and disposing of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. leelinework.com [leelinework.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. download.basf.com [download.basf.com]
- 8. chemos.de [chemos.de]
- 9. P-NITROBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. echemi.com [echemi.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
